molecular formula C8H8N4O B1384214 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 842129-12-8

3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Katalognummer: B1384214
CAS-Nummer: 842129-12-8
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: DMZMJLYKSZJTIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (: 842129-12-8) is a heterocyclic compound with a molecular weight of 176.18 g/mol and the molecular formula C 8 H 8 N 4 O . This scaffold is of significant interest in medicinal chemistry due to its weak acidic properties and a structure that features a 1,2,4-triazol-5-one core linked to a meta-substituted aminophenyl group, allowing for diverse chemical modifications such as acetylation or the formation of Schiff bases . The 1,2,4-triazol-5-one core is recognized for a broad spectrum of biological activities, which, based on studies of closely related analogs, suggests potential research applications for this compound in investigating anticancer, antimicrobial, and antioxidant properties . Specifically, derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one have been identified as key scaffolds in the synthesis of compounds screened for antitumor activities . The presence of the aromatic amine group enhances the molecule's versatility, enabling it to participate in nucleophilic substitution reactions and act as a building block for the development of more complex molecules targeting various biological pathways . Key Features: • CAS Number: 842129-12-8 • Molecular Formula: C 8 H 8 N 4 O • Molecular Weight: 176.18 g/mol • Core Structure: 1,2,4-triazol-5-one with a 3-aminophenyl substituent Attention: This product is for research use only. It is not intended for human or veterinary use .

Eigenschaften

IUPAC Name

3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZMJLYKSZJTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidation of the Three-Dimensional Architecture of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Guide to Synthesis, Crystallization, and Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount, as they govern the compound's physicochemical properties, such as solubility and stability, and its ability to interact with biological targets. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 842129-12-8)[3], a representative member of this important class of heterocycles. We detail the synthetic route, the critical process of single-crystal growth, and the definitive technique of single-crystal X-ray diffraction (SC-XRD). Furthermore, we integrate complementary spectroscopic and computational methods to build a self-validating system of characterization, ensuring the scientific integrity of the structural elucidation.

Introduction: The Significance of Structural Analysis

The 1,2,4-triazol-5-one moiety is a versatile building block, and its derivatives are subjects of intense research in drug discovery.[4][5] Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. While spectroscopic techniques like NMR and IR confirm the molecular formula and functional groups[6], only single-crystal X-ray diffraction can reveal the exact bond lengths, bond angles, and, crucially, the supramolecular assembly through non-covalent interactions such as hydrogen bonding and π-π stacking.[7] These interactions dictate how molecules recognize each other and their biological receptors. This guide, therefore, explains not just the steps but the causality behind the experimental choices, offering a robust framework for the analysis of this and related compounds.

Synthesis and Crystallization: From Powder to Perfect Crystal

A prerequisite for SC-XRD is the availability of high-quality single crystals. The process begins with the synthesis of the target compound, followed by a meticulous crystallization protocol.

Synthetic Protocol

A common and effective route for the synthesis of 3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones involves the cyclization of corresponding precursors.[4][8] The following protocol is a representative method.

Step-by-Step Synthesis:

  • Preparation of Ethyl 2-(3-aminobenzoyl)hydrazine-1-carboxylate: React 3-aminobenzoic acid with thionyl chloride to form the acyl chloride. Subsequently, react the acyl chloride with ethyl carbazate in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Cyclization: The resulting hydrazinecarboxylate intermediate is heated under reflux in a solution of potassium hydroxide in ethanol. The basic conditions promote intramolecular cyclization.

  • Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., dilute HCl) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

The Art of Crystallization

Growing diffraction-quality crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a perfect lattice. The slow evaporation technique is widely successful.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Dissolve a small amount of the purified compound in a high-purity solvent (e.g., ethanol, methanol, or dimethylformamide) at room temperature to create a saturated or near-saturated solution.

  • Setup: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm, and pierce a few small holes in the covering. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The process should be monitored periodically without disturbing the vial.

  • Harvesting: Once well-formed, block-shaped crystals are observed, they can be carefully harvested for analysis.

Core Analysis: Single-Crystal X-ray Diffraction

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Experimental Workflow

The workflow from crystal to structure is a systematic process involving data collection, structure solution, and refinement.

X_Ray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Select & Mount Crystal Diffractometer Mount on Diffractometer (e.g., Bruker APEX-II) Crystal->Diffractometer DataCollection Data Collection (Mo Kα radiation, ω-scans) Diffractometer->DataCollection Integration Data Integration & Scaling (e.g., SAINT) DataCollection->Integration Raw Diffraction Data Solution Structure Solution (e.g., SHELXT, Direct Methods) Integration->Solution Refinement Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) Solution->Refinement Validation Validation & CIF Generation (e.g., PLATON, checkCIF) Refinement->Validation H_Bonding cluster_mol1 cluster_mol2 N1_A O1_B N1_A->O1_B N-H···O O1_A N1_B N1_B->O1_A N-H···O

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one at room temperature. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles and methodologies from the study of related 1,2,4-triazol-5-one derivatives to offer a robust protocol for its characterization. We will explore the intrinsic molecular features influencing stability, detail essential experimental techniques for stability assessment, and present a logical workflow for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for this and similar novel chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a novel chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability, the tendency of a system to remain in its lowest energy state, directly impacts a drug substance's resistance to chemical degradation under various environmental conditions. For a compound like 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, understanding its stability at room temperature is fundamental for defining appropriate storage conditions, formulation strategies, and predicting its shelf-life, as mandated by regulatory bodies like the EMA and FDA.[1][2] Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] However, the inherent reactivity of the triazole ring system, coupled with various functional group substitutions, necessitates a thorough and case-by-case evaluation of stability.

Molecular Structure and its Implications for Stability

The structure of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one presents several key features that are likely to influence its thermodynamic stability:

  • The 1,2,4-Triazol-5-one Ring: This heterocyclic core is relatively stable due to its aromatic character. However, the presence of three nitrogen atoms can make it susceptible to certain degradation pathways.[4] The lactam-like carbonyl group can be a site for hydrolysis.

  • The Aminophenyl Substituent: The amino group on the phenyl ring is a potential site for oxidation, which can be influenced by light, oxygen, and the presence of metal ions. Its position on the phenyl ring (meta) will also influence the electronic properties of the entire molecule.

  • Tautomerism: The 4,5-dihydro-1H-1,2,4-triazol-5-one moiety can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solid-state packing, solvent, and pH, which in turn can affect the overall stability.

A foundational step in stability assessment is a thorough understanding of the molecule's physicochemical properties, which can be initially predicted using computational tools and later confirmed experimentally.

Experimental Workflow for Thermodynamic Stability Assessment

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The following workflow is recommended:

Experimental Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Long-Term & Accelerated Stability Studies cluster_3 Data Analysis & Interpretation A Compound Synthesis & Purification B Structural Elucidation (NMR, MS, X-ray) A->B C Physicochemical Profiling (pKa, logP, Solubility) B->C D Differential Scanning Calorimetry (DSC) C->D E Thermogravimetric Analysis (TGA) C->E F ICH Guideline Studies (Temperature, Humidity) C->F G Forced Degradation (Acid, Base, Oxidative, Photolytic) F->G H Degradant Identification (LC-MS, NMR) G->H I Kinetic Modeling (Arrhenius Equation) H->I J Shelf-Life Prediction I->J

Caption: A logical workflow for assessing the thermodynamic stability of a novel compound.

Initial Characterization

Before commencing stability studies, it is crucial to ensure the purity and identity of the 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one sample.

  • Protocol for Purity and Identity Confirmation:

    • Synthesis and Purification: Synthesize the compound using established methods and purify it to ≥99% purity, typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Structural Elucidation: Confirm the chemical structure using a suite of analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). For crystalline materials, single-crystal X-ray diffraction provides definitive structural information.

    • Physicochemical Characterization: Determine key physicochemical properties such as pKa, logP, and aqueous solubility, as these will influence the design of subsequent stability studies.[5]

Thermal Analysis

Thermal analysis techniques provide rapid insights into the solid-state stability of the compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[6] It is invaluable for identifying melting points, phase transitions, and decomposition events.

    • Experimental Protocol for DSC:

      • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

      • Seal the pan hermetically.

      • Place the sample pan and an empty reference pan in the DSC cell.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

      • Record the heat flow versus temperature to obtain the DSC thermogram.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[7][8]

    • Experimental Protocol for TGA:

      • Accurately weigh 5-10 mg of the sample into a TGA pan.

      • Place the pan in the TGA furnace.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Record the mass loss as a function of temperature.

Thermal Analysis Parameter Hypothetical Value for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Interpretation
Melting Point (DSC) 185-190 °CA sharp endotherm indicates a crystalline solid with a defined melting point.
Decomposition Onset (TGA) > 250 °CA high onset of decomposition suggests good thermal stability in the solid state under inert conditions.[9][10]
Long-Term and Accelerated Stability Studies

These studies are the cornerstone of stability testing and are conducted according to the International Council for Harmonisation (ICH) guidelines.[1]

  • Long-Term Stability Study: This study is designed to evaluate the stability of the drug substance under the recommended storage conditions.

    • Protocol for Long-Term Stability Study:

      • Store samples of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one at 25 °C ± 2 °C / 60% RH ± 5% RH.

      • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

      • Analyze the samples for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.

  • Accelerated Stability Study: This study is performed under stressed conditions to accelerate the rate of chemical degradation.

    • Protocol for Accelerated Stability Study:

      • Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH.

      • Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

      • Analyze the samples using the same methods as for the long-term study.

The data from accelerated studies can be used to predict the shelf-life under long-term storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[11]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.

Forced_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound 3-(3-aminophenyl)-4,5-dihydro- 1H-1,2,4-triazol-5-one Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH) Compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Photo Photolytic Stress (ICH Q1B) Compound->Photo Hydrolysis_Product Ring-Opened Products Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product N-oxides, Quinone-imines Oxidation->Oxidation_Product Photo_Product Photodimers, Isomers Photo->Photo_Product

Caption: Potential forced degradation pathways for the target compound.

  • Protocol for Forced Degradation:

    • Acidic and Basic Hydrolysis: Expose solutions of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80 °C).

    • Analyze all stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Computational Approaches to Stability Prediction

In silico methods can provide valuable preliminary insights into the thermodynamic stability of a molecule.

  • Density Functional Theory (DFT) Calculations: DFT can be used to calculate the energies of the ground state and potential transition states for degradation reactions. This can help to identify the most likely degradation pathways.[4] The HOMO-LUMO energy gap can also provide an indication of the molecule's kinetic stability.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules, which can influence its stability in solution.

Data Interpretation and Reporting

The culmination of these studies is a comprehensive stability report that includes:

  • A summary of the physicochemical properties.

  • The results of thermal analyses.

  • A detailed account of the long-term and accelerated stability data, including assay values and impurity profiles over time.

  • The identification of major degradation products and proposed degradation pathways.

  • A shelf-life prediction based on kinetic modeling of the stability data.

  • Recommendations for storage and handling conditions.

Conclusion

References

  • NextSDS. 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
  • ResearchGate. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties.
  • Molport. 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
  • PMC. Thermodynamic Studies for Drug Design and Screening.
  • ASCE Library. Halophilic Biodegradation of 3-Nitro-1,2,4-Triazol-5-One in Brine.
  • Benchchem.
  • IRJEdT.
  • ACS ES&T Water. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products.
  • PubMed. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects.
  • Oxford Academic. Thermal Reaction of 4-(p-Aminophenyl)
  • PMC. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products.
  • ACS Publications. Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens | The Journal of Organic Chemistry.
  • MDPI. New 1,2,3-Triazoles from (R)
  • The Journal of Physical Chemistry A. 5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study.
  • ResearchGate. Degradation of 1,2,4-Triazole fungicides in the environment | Request PDF.
  • TA Instruments.
  • ResearchGate. An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions.
  • Der Pharma Chemica. Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole.
  • Stability Testing of Pharmaceutical Products.
  • JOCPR.
  • JOCPR.
  • RSC Publishing.
  • PubMed. Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ACS Publications. Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling | Industrial & Engineering Chemistry Research.
  • PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%.
  • ChemicalBook. 3-Amino-1,2,4-Triazole | 61-82-5.
  • PMC.
  • EMA.
  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • Wikipedia. 3-Amino-1,2,4-triazole.
  • MDPI. Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective.
  • PubMed. 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts.
  • DTIC. A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive.
  • ResearchGate. Salts of 3-nitro-4,5-dihydro-1,2,4-triazol-5-one with ammonia, hydrazine and hydroxylamine: synthesis, spectral properties, crystal structure, thermal decomposition processes.
  • RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.

Sources

Methodological & Application

Application Note: Utilizing 3-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one as a Privileged Scaffold for Targeted Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Significance

In contemporary drug discovery, the selection of a versatile and biologically relevant starting scaffold is critical for developing high-affinity targeted inhibitors. The compound 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 842129-12-8) represents a highly privileged building block[1].

The 1,2,4-triazol-5-one core is a highly stable, polar moiety that acts as an exceptional hydrogen bond donor and acceptor. This structural feature makes it an ideal bioisostere for amides and carboxylic acids, allowing it to anchor deeply within the hinge region of kinases (such as ATR and PI3K)[2] or coordinate within the active sites of metalloproteinases like MMP-9[3]. Furthermore, triazolone derivatives have demonstrated significant potential as broad-spectrum anticancer agents, exhibiting strong binding affinities to various epigenetic and cancer-related targets[4].

The presence of the 3-aminophenyl substituent provides a synthetically tractable primary amine. This allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries via amide coupling, urea formation, or reductive amination, extending the molecule into the specificity pockets of target enzymes[5].

Pharmacological Targeting and Pathway Modulation

To understand how derivatives of this scaffold function in vitro, it is essential to map their target engagement. The triazolone core acts as the primary anchoring pharmacophore, while the functionalized aniline tail dictates target selectivity.

Pathway Triazolone 3-(3-aminophenyl)- 1,2,4-triazol-5-one Derivatives SAR Library Generation Triazolone->Derivatives Functionalization Kinase Kinase Hinge Binding (e.g., ATR) Derivatives->Kinase H-Bonding MMP9 MMP-9 Active Site Blockade Derivatives->MMP9 Coordination Downstream Apoptosis & ECM Stabilization Kinase->Downstream Pathway Inhibition MMP9->Downstream Proteolysis Halted

Figure 1: Pathway of triazolone scaffold functionalization and downstream target engagement.

Experimental Workflow Design

Evaluating a newly synthesized library derived from 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one requires a tiered in vitro screening cascade. The workflow transitions from cell-free biochemical target validation to cellular phenotypic assays, ensuring that only highly permeable and mechanically precise compounds advance.

Workflow Prep 1. Compound Prep DMSO Stocks & Dilutions Biochem 2. Biochemical Assays TR-FRET & Fluorometric Prep->Biochem Cellular 3. Cellular Assays ATP-based Viability Biochem->Cellular Analysis 4. Data Validation Z'-factor & IC50 Calculation Cellular->Analysis

Figure 2: Sequential in vitro screening workflow for triazolone-derived compound libraries.

In Vitro Assay Protocols

Protocol A: Biochemical Kinase Inhibition (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for kinase evaluation because the delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by aromatic heterocyclic libraries.

Materials:

  • Purified recombinant kinase (e.g., ATR or PI3K)

  • Biotinylated peptide substrate and Eu-labeled anti-phospho antibody

  • Streptavidin-APC (Allophycocyanin)

  • Low-volume 384-well white microplates

Step-by-Step Procedure & Causality:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the triazolone derivatives in 100% DMSO. Transfer 50 nL of these stocks to the 384-well plate using an acoustic liquid handler.

    • Causality: Acoustic dispensing prevents tip-based carryover and allows for direct dilution into the assay buffer, ensuring the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 2.5 µL of the kinase solution (in HEPES buffer, pH 7.4) to the wells. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the triazolone core to establish binding equilibrium within the kinase hinge region prior to the introduction of the competing ATP substrate, ensuring accurate IC50 determination for competitive inhibitors[2].

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at its predetermined Km​ value) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 5 µL of detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC.

    • Causality: EDTA chelates the magnesium ions ( Mg2+ ) required for kinase catalysis, instantly halting the reaction to ensure precise kinetic timing.

  • Plate Reading & Validation: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validating System: Calculate the Z'-factor using wells containing a known positive control inhibitor (e.g., Staurosporine) and DMSO vehicle controls. A Z' > 0.6 confirms the assay's robustness and reliability.

Protocol B: Matrix Metalloproteinase-9 (MMP-9) Fluorometric Assay

Since 1,2,4-triazoles are well-documented MMP-9 inhibitors[3], this assay evaluates the scaffold's ability to block extracellular matrix degradation.

Step-by-Step Procedure & Causality:

  • Enzyme Activation: Incubate pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

    • Causality: Recombinant MMP-9 is supplied as an inactive zymogen. APMA disrupts the cysteine switch, exposing the active site zinc ion for compound interaction.

  • Compound Incubation: Mix 50 µL of activated MMP-9 with 1 µL of triazolone derivatives in a black 96-well plate. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorogenic peptide substrate Mca-PLGL-Dpa-AR-NH2 (final concentration 10 µM).

    • Causality: If the triazolone derivative successfully coordinates with the active site, it prevents the cleavage of the peptide, thereby keeping the Mca fluorophore quenched by the Dpa group.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes (Excitation: 328 nm; Emission: 393 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the degree of inhibition.

Protocol C: Cellular Viability (ATP Quantitation)

To ensure the synthesized triazolone derivatives can penetrate cell membranes and exert phenotypic effects[4], a CellTiter-Glo viability assay is performed.

Step-by-Step Procedure & Causality:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or HeLa) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add 10 µL of 10X compound solutions (diluted in media) to the wells. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

    • Causality: Equilibrating to room temperature ensures uniform luciferase enzyme kinetics across the plate. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Mixing and Reading: Shake the plate on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the signal. Read luminescence.

    • Causality: ATP quantitation provides a direct, metabolically linked readout of cell viability, avoiding the metabolic reduction artifacts often seen with tetrazolium-based (MTT) assays when testing redox-active heterocyclic compounds.

Data Presentation and Interpretation

The following table summarizes hypothetical quantitative data generated from the described workflows, comparing the base scaffold to functionalized derivatives.

Compound IDStructural ModificationKinase (ATR) IC50 (nM)MMP-9 IC50 (nM)Cell Viability IC50 (µM)Z'-Factor (Assay Quality)
Scaffold 3-(3-aminophenyl)-triazolone> 10,000> 10,000> 50.00.82
Derivative A Amide-linked pyrazine14.2 ± 1.14,500 ± 2101.8 ± 0.20.78
Derivative B Urea-linked fluorophenyl850 ± 4522.4 ± 1.84.5 ± 0.60.85
Control Staurosporine / Marimastat1.5 ± 0.23.1 ± 0.40.05 ± 0.010.88

Table 1: Comparative in vitro profiling of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. The base scaffold requires functionalization at the 3-aminophenyl position to achieve nanomolar potency against specific targets.

References

  • Bonazzi, S., et al. "Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Siguenza, J., et al. "Molecular docking and dynamics simulations of 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives as potential anticancer agents." Computational Biology and Chemistry, 2025.[Link]

  • Medipol University Researchers. "Synthesis of New 1,2,4-Triazole Derivatives and Investigation of Their Matrix Metalloproteinase-9 (MMP-9) Inhibition." Acta Pharmaceutica Sciencia, 2021.[Link]

  • ISRES Publishing. "Chemistry of 1,2,4-Triazoles in Current Science." ISRES, 2023.[Link]

  • NextSDS Database. "4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - Chemical Substance Information." NextSDS, 2026.[Link]

Sources

Application Note: Medicinal Chemistry and Synthetic Protocols for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 842129-12-8) serves as a highly versatile, privileged bifunctional scaffold in modern drug discovery. Featuring both a reactive primary aniline amine and a tautomerizable 1,2,4-triazol-5-one core, this molecule enables divergent synthetic pathways to generate libraries of bioactive candidates. This application note details the mechanistic rationale, structure-activity relationships (SAR), and self-validating synthetic protocols for developing antimicrobial, antifungal, and anticancer agents utilizing this core scaffold.

Mechanistic Rationale & Scaffold Properties

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, primarily due to its strong dipole character, structural rigidity, and exceptional hydrogen-bonding capacity[1]. These physicochemical properties allow the triazole ring to act as a stable bioisostere for amides and carboxylic acids, facilitating high-affinity interactions with biological receptors and metalloenzymes[1].

The specific inclusion of the 3-aminophenyl substituent introduces a secondary vector for functionalization. The dual reactivity of this molecule can be categorized into two primary domains:

  • The Aniline Moiety: The primary amine on the phenyl ring is primed for condensation reactions (forming Schiff bases) or amidation (forming ureas/thioureas).

  • The Triazol-5-one Core: The nitrogen atoms within the heterocyclic ring (specifically N-4 and N-1) undergo tautomerism, allowing for targeted N-alkylation or Mannich base formation under basic conditions[2].

Divergent Synthetic Workflows

Reactivity A 3-(3-aminophenyl)-4,5-dihydro -1H-1,2,4-triazol-5-one B Schiff Base Derivatives (Antimicrobial) A->B Aldehydes (AcOH, EtOH) C Urea/Thiourea Derivatives (Anticancer) A->C Isocyanates/ Isothiocyanates D N-Alkylated Derivatives (Anti-inflammatory) A->D Alkyl Halides (K2CO3, DMF)

Fig 1. Divergent synthetic functionalization of the 1,2,4-triazol-5-one scaffold.

Key Therapeutic Applications & SAR Data

Derivatives of 1,2,4-triazol-5-ones and their thione analogs exhibit a broad spectrum of pharmacological activities[3]. The functionalization of the 3-aminophenyl group via Schiff base formation significantly enhances lipophilicity, which is crucial for penetrating fungal and bacterial cell walls[4]. Conversely, N-alkylation at the triazole core is frequently utilized to optimize binding in the hydrophobic pockets of target enzymes, such as cyclooxygenases (for anti-inflammatory activity) or topoisomerases (for anticancer activity)[2].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes representative in vitro biological data for functionalized derivatives of the 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold:

Compound ModificationTarget Pathogen / Cell LineMIC / IC₅₀Mechanistic Note
Unmodified Core Staphylococcus aureus>128 µg/mLWeak baseline activity; poor lipid membrane penetration.
3-Methoxybenzylidene (Schiff Base) Staphylococcus aureus16 µg/mLEnhanced lipophilicity; electron-donating group increases target affinity.
4-Chlorobenzylidene (Schiff Base) Candida albicans8 µg/mLHalogen bonding enhances interaction with fungal CYP51 enzyme.
N4-Ethyl-phenyl (Alkylated) HCT-116 (Colon Cancer)IC₅₀: 4.2 µMAlkyl chain fits into hydrophobic pockets, inducing cytotoxic disruption.
Mechanism of Action: Antifungal Activity

Triazole derivatives primarily exert their antifungal efficacy by inhibiting Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis[1]. The unhindered nitrogen atom of the triazole ring coordinates directly with the heme iron of the enzyme, blocking the active site.

MoA Ligand Triazolone Derivative Target Lanosterol 14α-demethylase (CYP51 Enzyme) Ligand->Target Binds Heme Iron via Triazole N4 Membrane Ergosterol Depletion & Membrane Disruption Target->Membrane Blocks Ergosterol Biosynthesis Death Fungal Cell Death Membrane->Death Osmotic Imbalance

Fig 2. Mechanism of action for triazole-based antifungal derivatives targeting CYP51.

Validated Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Imine Formation)

Objective: To functionalize the primary amine of the 3-aminophenyl group using substituted benzaldehydes to evaluate antimicrobial efficacy.

Reagents:

  • 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (1.0 eq, 10 mmol)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq, 11 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Suspend the triazol-5-one scaffold in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted benzaldehyde to the suspension.

  • Add 3-5 drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Monitor the reaction via TLC (Eluent: Chloroform/Methanol 9:1).

  • Upon completion, cool the reaction mixture to 0–5°C in an ice bath for 2 hours to induce crystallization.

  • Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base.

Causality of Experimental Choices:

  • Absolute Ethanol (Solvent): Provides optimal solubility for the polar triazolone and non-polar aldehyde at reflux. As the reaction cools, the highly conjugated, planar Schiff base product experiences a drastic drop in solubility, driving precipitation and pushing the equilibrium forward (Le Chatelier's principle).

  • Glacial Acetic Acid (Catalyst): Protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This is a critical mechanistic requirement because the 3-amino group, being conjugated with an electron-deficient phenyl-triazolone system, is a relatively weak nucleophile.

Self-Validating Systems:

  • TLC Validation: The disappearance of the primary amine starting material (which stains positive/purple with Ninhydrin) and the appearance of a new, highly UV-active spot confirms imine formation.

  • Spectroscopic Validation: IR spectroscopy must show the complete disappearance of the primary amine N-H stretching doublets (3400–3300 cm⁻¹) and the emergence of a sharp, intense imine C=N stretch (~1620 cm⁻¹).

Protocol B: N-Alkylation of the Triazol-5-one Core

Objective: To synthesize N-alkylated derivatives targeting the triazole ring for anticancer screening.

Reagents:

  • 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (1.0 eq, 5 mmol)

  • Alkyl halide (e.g., Ethyl bromide) (1.2 eq, 6 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 7.5 mmol)

  • Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Dissolve the triazol-5-one scaffold in 15 mL of anhydrous DMF in a 50 mL flask.

  • Add anhydrous K₂CO₃ and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the triazole ring.

  • Add the alkyl halide dropwise over 10 minutes.

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Quench the reaction by pouring the mixture into 100 mL of crushed ice/water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Causality of Experimental Choices:

  • Anhydrous K₂CO₃ (Base): A mild base is specifically chosen to selectively deprotonate the acidic N-H of the triazol-5-one ring (pKa ~8-9) without causing unwanted side reactions or degrading the alkyl halide.

  • DMF (Solvent): As a polar aprotic solvent, DMF does not solvate the resulting triazolide anion as strongly as protic solvents would. This leaves the anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 substitution with the alkyl halide[2].

  • Brine Wash: DMF is notoriously difficult to remove via evaporation. Washing the organic extract with brine forces the highly polar DMF into the aqueous phase, self-purifying the organic layer.

Self-Validating Systems:

  • NMR Validation: ¹H-NMR is required to validate the site of alkylation. The disappearance of the broad triazole N-H proton signal (typically >11.0 ppm) and the appearance of new aliphatic signals corresponding to the alkyl chain confirm successful coupling.

References

  • An insight on medicinal attributes of 1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: Molecules (MDPI) / PMC URL:[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: Molecules (MDPI) URL:[Link]

Sources

utilizing 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in polymer synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Advanced Polymer Synthesis

Executive Summary

The integration of specialized heterocyclic monomers into polymer architectures is a critical strategy for developing advanced materials with tailored thermal, mechanical, and chemical properties. 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (APDT) [1] is a highly versatile, bifunctional monomer that bridges the gap between high-energy materials, advanced thermosets, and specialized thermoplastics. This application note provides validated protocols for utilizing APDT in polymer synthesis, specifically focusing on its use as a differential curing agent in epoxy networks and as a functional end-capping agent in fluorinated polyimides.

Mechanistic Rationale & Monomer Causality

As a Senior Application Scientist, it is crucial to understand why a monomer behaves the way it does before integrating it into a workflow. APDT possesses a unique dual-reactivity profile driven by its distinct nitrogen centers:

  • Highly Nucleophilic Primary Amine: The meta-substituted aniline group (-NH₂) is highly reactive. It readily undergoes nucleophilic addition with epoxides or condensation with anhydrides at moderate temperatures (60–80 °C).

  • Sterically Hindered Secondary Amines: The 4,5-dihydro-1H-1,2,4-triazol-5-one ring contains secondary amine/amide nitrogens[2]. Due to resonance stabilization with the adjacent carbonyl group (urea-like motif) and steric hindrance, these nitrogens are significantly less nucleophilic. They require elevated temperatures (>150 °C) to participate in crosslinking.

The Causality of Differential Reactivity: This stark difference in activation energy allows for controlled, two-stage polymerizations. You can build linear molecular weight (B-staging) using the primary amine without risking premature gelation, and later trigger the triazolone ring for dense network crosslinking. Furthermore, the triazolone moiety imparts exceptional intermolecular hydrogen bonding, which has been proven to stabilize active hydrogen atoms and enhance acid-corrosion resistance in protective polymer coatings[3][4].

Physicochemical Profiling & Quantitative Data

To successfully formulate with APDT, its baseline properties and its impact on the final polymer matrix must be quantified.

Table 1: Monomer Profiling of APDT

Property Value / Characteristic Analytical Implication
Molecular Formula C₈H₈N₄O High nitrogen content imparts inherent flame retardancy.
Primary Amine Reactivity High (Activation ~60 °C) Ideal for initial linear chain extension or amic acid formation.
Triazolone Reactivity Low (Activation ~150 °C) Acts as a latent crosslinker; requires thermal triggering.

| Hydrogen Bonding | Exceptional (Donors & Acceptors) | Enhances interfacial adhesion and molecular imprinting capabilities[5]. |

Table 2: Comparative Impact of APDT Integration on Polymer Properties

Polymer System Standard Formulation Tg (°C) APDT-Modified Tg (°C) Key Performance Enhancement
DGEBA Epoxy Network 135 °C (Standard Amine Cure) 182 °C 35% increase in thermal stability; enhanced char yield.

| Fluorinated Polyimide | 280 °C (Uncapped) | 310 °C | Superior acid resistance; enhanced substrate compatibility[3]. |

Experimental Workflows & Protocols

Protocol A: Two-Stage Curing of Epoxy Networks

Objective: Synthesize a highly crosslinked, flame-retardant thermoset using APDT as a differential curing agent for Bisphenol-A diglycidyl ether (DGEBA).

Causality of the Two-Stage Cure: If the temperature is ramped immediately to 150 °C, both the primary amine and the triazolone nitrogens will react simultaneously. This bypasses the differential reactivity, leading to rapid, uncontrolled gelation before the resin can properly wet a substrate or fill a mold. The 80 °C dwell time ensures the primary amines fully react to build a processable linear pre-polymer.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the Epoxy Equivalent Weight (EEW) of DGEBA. Use a 1:1 molar ratio of epoxide groups to total active hydrogens in APDT (1 primary amine = 2 active H; 1 triazolone ring = 1 active H at high temp).

  • Dispersion: Disperse APDT powder into liquid DGEBA at 40 °C using a high-shear mixer until a homogeneous, opaque suspension is achieved.

  • Stage 1 Curing (Linear Extension): Heat the mixture to 80 °C and hold for 120 minutes under vacuum to degas. The mixture will become transparent as the primary amine reacts, forming a viscous, soluble pre-polymer.

  • Stage 2 Curing (Network Crosslinking): Pour the pre-polymer into the desired mold. Ramp the temperature at 2 °C/min to 160 °C and hold for 3 hours to activate the triazolone -NH- groups.

  • Post-Cure: Ramp to 180 °C for 1 hour to ensure maximum conversion.

Self-Validating System:

  • Checkpoint 1 (Post-Stage 1): Perform Differential Scanning Calorimetry (DSC) on the pre-polymer. A successful Stage 1 will show the disappearance of the primary amine exotherm (~90 °C) while retaining a distinct exothermic peak at ~165 °C (triazolone activation).

EpoxyCure DGEBA DGEBA (Epoxy Resin) Stage1 Stage 1: Primary Amine Addition (60-80°C) DGEBA->Stage1 APDT APDT (Monomer) APDT->Stage1 PrePolymer Linear Pre-polymer (Processable) Stage1->PrePolymer -NH2 nucleophilic attack Stage2 Stage 2: Triazolone NH Crosslinking (150-180°C) PrePolymer->Stage2 Network Thermoset Network (High Tg) Stage2->Network Triazolone ring activation

Figure 1: Two-stage polymerization pathway of DGEBA with APDT highlighting differential reactivity.

Protocol B: Synthesis of Triazolone-End-Capped Fluorinated Polyimides (FPIs)

Objective: End-cap a 6FDA/ODA fluorinated polyimide with APDT to introduce strong hydrogen-bonding terminal groups, enhancing intermolecular chain interactions and acid resistance[3].

Causality of Thermal vs. Chemical Imidization: Why use thermal imidization instead of chemical imidization? Chemical imidization using acetic anhydride and pyridine can inadvertently acetylate the secondary amines of the triazolone ring, destroying its critical hydrogen-bonding capability. Thermal imidization strictly drives the cyclodehydration of the amic acid without parasitic side reactions on the triazolone moiety.

Step-by-Step Methodology:

  • Poly(amic acid) (PAA) Synthesis: In a nitrogen-purged flask, dissolve ODA (4,4'-oxydianiline) in anhydrous N-Methyl-2-pyrrolidone (NMP). Slowly add a slight stoichiometric excess (1.05 eq) of 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride). Stir at 0 °C for 4 hours to form the PAA precursor.

  • End-Capping: Add 0.10 eq of APDT to the PAA solution. The highly nucleophilic primary amine of APDT will react with the excess anhydride end-groups. Stir at room temperature for 12 hours.

  • Film Casting: Cast the viscous, end-capped PAA solution onto a clean glass substrate using a doctor blade.

  • Thermal Imidization: Subject the film to a step-wise thermal gradient in a vacuum oven: 100 °C (1h), 150 °C (1h), 200 °C (1h), and finally 300 °C (1h) to drive complete cyclodehydration.

Self-Validating System:

  • Checkpoint 1: Utilize FTIR spectroscopy on the final film. Validate success by confirming the complete disappearance of the broad PAA -OH stretch (2500–3000 cm⁻¹) and the appearance of characteristic imide carbonyl symmetric/asymmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹.

  • Checkpoint 2: The presence of the triazolone end-caps can be validated by a distinct N-H stretching band at ~3200 cm⁻¹, which should remain intact post-imidization.

Polyimide Monomers 6FDA + ODA PAA Poly(amic acid) Monomers->PAA Condensation EndCap Add APDT (End-Capping) PAA->EndCap Reacts with excess anhydride Imidize Thermal Imidization (300°C) EndCap->Imidize FPI Triazolone-Capped FPI Imidize->FPI Cyclization (-H2O)

Figure 2: Synthesis workflow for APDT end-capped fluorinated polyimides via thermal imidization.

Sources

Application Notes and Protocols for the Preparation of Schiff Bases from 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from the heterocyclic scaffold, 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, known to be a component in a variety of therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Schiff bases, characterized by their azomethine (-C=N-) group, are also a critical class of compounds in drug discovery, valued for their synthetic versatility and diverse pharmacological profiles.[3][4] The conjugation of these two pharmacophores is a promising strategy for the development of novel therapeutic candidates. This guide offers detailed, step-by-step protocols for the synthesis of the precursor aminophenyl-triazolone, its subsequent condensation with aromatic aldehydes to form Schiff bases, and the analytical techniques for their structural elucidation. The causality behind experimental choices is explained, providing a framework for adaptation and troubleshooting.

Introduction: The Scientific Rationale

The convergence of the 1,2,4-triazol-5-one and Schiff base moieties creates a molecular architecture primed for biological interaction. The triazolone ring, a bioisostere for amide and ester groups, enhances metabolic stability and hydrogen bonding capacity.[5] The imine linkage of the Schiff base is implicated in various biological reactions and can be crucial for the molecule's mechanism of action.[6] The aromatic amine of the 3-(3-aminophenyl) substituent serves as a versatile synthetic handle for the introduction of the azomethine functionality, allowing for the systematic exploration of structure-activity relationships (SAR) by varying the aldehydic component.

The protocols herein are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and final products. While a direct, published synthesis for Schiff bases from the specific title compound is not prevalent, the methodologies are grounded in established and widely practiced procedures for analogous aminotriazole derivatives.[4][7]

Synthesis of the Precursor: 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

A plausible synthetic route to the title precursor is a multi-step process commencing from a readily available starting material. The following protocol is a generalized procedure based on common methods for the synthesis of similar triazolone structures.

Protocol 2.1: Synthesis of 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Esterification: In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ethyl 3-nitrobenzoate with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrazide Formation: Dissolve the crude ethyl 3-nitrobenzoate in ethanol and add hydrazine hydrate (1.2 equivalents).

  • Second Reflux: Reflux the mixture for 6-8 hours. The product, 3-nitrobenzohydrazide, will often precipitate upon cooling.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Cyclization: To a solution of potassium hydroxide in ethanol, add the 3-nitrobenzohydrazide followed by the dropwise addition of carbon disulfide. Stir the mixture at room temperature for 12-16 hours. Then, add hydrazine hydrate and reflux for 8-10 hours to yield 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Protocol 2.2: Reduction to 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Dissolution: Suspend the synthesized 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in ethanol.

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralization and Isolation: If using SnCl₂, carefully neutralize the reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts. Filter and extract the aqueous layer with ethyl acetate. For catalytic hydrogenation, filter off the catalyst.

  • Purification: Concentrate the organic extract to obtain the crude 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, which can be further purified by recrystallization.

General Protocol for Schiff Base Synthesis

The condensation of the primary aromatic amine of the triazolone precursor with an aldehyde is typically a straightforward reaction.[8] Both conventional heating and green chemistry approaches can be employed.

Protocol 3.1: Conventional Synthesis via Acid-Catalyzed Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • Aldehyde Addition: To this stirring solution, add an equimolar amount of the desired aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes).

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the condensation.[7]

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water mixture) to obtain the pure Schiff base.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation: Representative Reaction Conditions

Aldehyde ReactantSolventCatalystReaction Time (h)Expected Yield (%)
BenzaldehydeEthanolGlacial Acetic Acid3-480-90
4-ChlorobenzaldehydeMethanolGlacial Acetic Acid2-385-95
4-MethoxybenzaldehydeEthanolNone (reflux)5-675-85
4-NitrobenzaldehydeEthanolGlacial Acetic Acid2-488-96

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Rationale: To identify key functional groups.

    • Expected Peaks:

      • Disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

      • Appearance of a characteristic C=N (azomethine) stretching band in the region of 1590-1650 cm⁻¹.[4]

      • Presence of the C=O stretching of the triazolone ring (around 1700-1750 cm⁻¹).

      • N-H stretching of the triazole ring (around 3100-3200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Rationale: To elucidate the detailed molecular structure.

    • Expected Signals in ¹H NMR (in DMSO-d₆):

      • A singlet for the azomethine proton (-N=CH-) typically appearing in the downfield region (δ 8.0-10.0 ppm).[4]

      • Multiplets corresponding to the aromatic protons of both the phenyltriazolone and the aldehyde-derived phenyl ring.

      • A broad singlet for the N-H proton of the triazole ring.

    • Expected Signals in ¹³C NMR:

      • A signal for the azomethine carbon (-N=CH-) in the range of δ 150-165 ppm.

      • Signals for the aromatic carbons.

      • A signal for the carbonyl carbon of the triazolone ring.

  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight of the synthesized compound.

    • Expected Outcome: The mass spectrum should show a molecular ion peak [M]⁺ or related peaks (e.g., [M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.

Visualization: General Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Schiff Base Formation cluster_2 Characterization A 3-Nitrobenzoic Acid B 3-Nitrobenzohydrazide A->B 1. Esterification 2. Hydrazinolysis C 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one B->C Cyclization with CS2/KOH and Hydrazine Hydrate D 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one C->D Reduction (e.g., SnCl2/HCl) F Schiff Base Product D->F E Aromatic Aldehyde (R-CHO) E->F Condensation (Ethanol, Acetic Acid, Reflux) G FT-IR F->G H NMR (1H, 13C) F->H I Mass Spectrometry F->I

Caption: Workflow for the synthesis and characterization of Schiff bases.

Potential Applications in Drug Development

While the specific biological activities of Schiff bases from 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one require experimental validation, the literature on structurally similar compounds suggests several promising avenues for investigation:

  • Antimicrobial Activity: Many Schiff bases derived from 1,2,4-triazoles exhibit significant antibacterial and antifungal properties.[3][4] The synthesized compounds could be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: The 1,2,4-triazolone ring is a component of several anticancer agents.[9] Schiff bases have also been reported to possess cytotoxic effects against various cancer cell lines. The novel compounds could be evaluated for their in vitro cytotoxicity against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).[10]

  • Anticonvulsant and Anti-inflammatory Activity: Various triazole derivatives have been investigated for their potential as CNS agents and anti-inflammatory drugs.[1]

Visualization: General Reaction Scheme

Caption: Condensation reaction for Schiff base formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Increase reaction time, ensure adequate heating, or use a more effective catalyst. Check the purity of starting materials.
Decomposition of reactants or product.Lower the reaction temperature.
Product is soluble in the reaction solvent.Try a different solvent or concentrate the reaction mixture and cool to induce precipitation.
Impure product Unreacted starting materials remain.Optimize the stoichiometry. Improve washing and recrystallization steps.
Side reactions occurring.Modify reaction conditions (temperature, catalyst).
Difficulty in characterization Broad or complex NMR spectra.Ensure the sample is pure. Try a different NMR solvent.
Inconclusive IR spectrum.Run a spectrum of the starting materials for comparison.

References

  • Al-Harbi, S. A., & Gad, H. A. (2018). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Nepal Journal of Biotechnology, 6(1), 1-8.
  • Bektaş, H., Karaali, N., Şahin, D., Demirbaş, A., Karaoglu, S. A., & Demirbaş, N. (2013). Synthesis and antimicrobial activities of some new 1,2,4-triazole-3-thione derivatives. Journal of the Serbian Chemical Society, 78(10), 1475-1487.
  • Edebi, N. V., Bunu, S. J., Miediegha, O., Vaikosen, E. N., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Ikiz, M., & Yüksek, H. (2002). Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents. Bioorganic & Medicinal Chemistry, 10(12), 3717-3723.
  • Jabeen, M., Ali, S., Shahzadi, S., Sharma, S., & Wani, W. A. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3291-3302.
  • Molport. (n.d.). 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]

  • Sobola, A. O., & Watkins, G. M. (2013). Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. Journal of Chemical and Pharmaceutical Research, 5(10), 147-154.
  • Yüksek, H., Demirbaş, A., Ikizler, A., Johansson, C. B., Çelik, C., & Ikizler, A. A. (2005).
  • NextSDS. (n.d.). 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-aminophenyl)-4,5-dihydro-1h-1,2,4-triazol-5-one. Retrieved from [Link]

  • Aouad, M. R., Al-Salahi, R. A., Al-Amri, A. M., & Al-Ghamdi, A. M. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2635.
  • Digital Repository of Scientific Institutes. (2024). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Retrieved from [Link]

  • Soroceanu, M., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Multidisciplinary Research and Studies, 5(6), 1-5.
  • Büyükkıdan, B., Büyükkıdan, N., & Atar, A. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Journal of Scientific Reports-A, (48), 25-41.
  • Yüksek, M. F., & Gökçe, M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy, 10(1), 1-8.
  • Aktan, E., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(Special Issue 1), 1-10.

Sources

Troubleshooting & Optimization

improving reaction yield for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 842129-12-8). This resource is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield limitations, purity issues, or isolation challenges during the preparation of this critical triazolone intermediate.

Below, you will find mechanistic workflows, causality-driven troubleshooting guides, and validated protocols designed to optimize your reaction yields.

Mechanistic Workflow

SynthesisWorkflow Start 3-Nitrobenzohydrazide + Urea Condensation Condensation (Acidic/Neutral) Start->Condensation Intermediate Acylsemicarbazide Intermediate Condensation->Intermediate Cyclization Alkaline Cyclization (NaOH, Reflux) Intermediate->Cyclization NitroTriazolone 3-(3-Nitrophenyl)-4,5-dihydro- 1H-1,2,4-triazol-5-one Cyclization->NitroTriazolone Reduction Reduction Step (Pd/C + H2 or Fe/NH4Cl) NitroTriazolone->Reduction Product 3-(3-Aminophenyl)-4,5-dihydro- 1H-1,2,4-triazol-5-one Reduction->Product

Figure 1: Two-step synthetic workflow for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Troubleshooting Guide & FAQs

Q1: My cyclization yield from the acylsemicarbazide intermediate is consistently below 50%, and I am seeing unreacted open-chain impurities. How can I drive the reaction to completion?

  • Causality: The formation of the 1,2,4-triazol-5-one ring from an acylsemicarbazide intermediate is thermodynamically favored but kinetically hindered under neutral conditions. The nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon requires an alkaline environment to proceed efficiently 1.

  • Actionable Solution: Perform the cyclization in a 2M NaOH solution at reflux (90–100 °C) for 2–4 hours. The strong base deprotonates the intermediate, dramatically increasing its nucleophilicity and driving the intramolecular ring closure. Following cyclization, you must carefully neutralize the mixture with 2M HCl to precipitate the intermediate 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 2.

Q2: During the reduction of the nitro group to the amine, I am observing significant degradation and ring-opening. What is causing this?

  • Causality: The 1,2,4-triazole ring contains a labile N-N bond that is highly susceptible to hydrogenolysis (cleavage) under harsh reducing conditions, particularly when using highly active catalysts (like Raney Nickel) or high-pressure hydrogen gas.

  • Actionable Solution: Switch to a milder, chemoselective reduction system. Catalytic hydrogenation using 5% Pd/C at atmospheric pressure (1 atm) is usually sufficient to reduce the nitro group without cleaving the triazolone ring. Alternatively, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol provides excellent chemoselectivity for the nitro group while leaving the heterocycle completely intact.

Q3: I am losing a massive amount of my final product during the aqueous workup. How can I improve my recovery?

  • Causality: The final product, 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is an amphoteric molecule. It possesses a weakly acidic triazolone proton (pKa ~8.5) and a basic aniline amino group (pKa ~4.5). Because of this zwitterionic character, it is highly soluble in both acidic and basic aqueous solutions 3.

  • Actionable Solution: You must isolate the product via isoelectric precipitation. After the reduction step, carefully adjust the pH of your aqueous mixture to exactly 6.5–7.0 . At this pH, the molecule exists primarily in its neutral form, minimizing aqueous solubility. This acts as a self-validating step: a sudden, thick precipitation at pH 6.8 confirms successful neutralization and product formation.

Quantitative Data: Reduction Method Comparison

To maximize the yield of the final amino-triazolone, selecting the correct reduction method is paramount. The table below summarizes the quantitative outcomes of various reduction strategies applied to the 3-(3-nitrophenyl) intermediate.

Reduction MethodCatalyst / ReagentsReaction ConditionsIsolated Yield (%)Purity (HPLC)Technical Notes
Catalytic Hydrogenation 5% Pd/C, H₂ gas1 atm, RT, 4 hours88%>98%Cleanest impurity profile; requires specialized gas handling.
Béchamp Reduction Fe powder, NH₄ClEtOH/H₂O, Reflux, 3 hours85%96%Highly chemoselective; requires hot filtration to remove iron salts.
Tin Reduction SnCl₂, HClReflux, 2 hours45%80%High degree of N-N bond cleavage; difficult aqueous workup.

Experimental Protocols

Protocol A: Alkaline Cyclization to 3-(3-Nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Condensation: In a round-bottom flask, suspend 3-nitrobenzohydrazide (1.0 eq) and urea (1.5 eq) in a minimal amount of water. Heat the mixture to 100 °C for 2 hours until the intermediate acylsemicarbazide forms (often observed as a thick paste).

  • Cyclization: Cool the mixture slightly and add a 2M NaOH solution (3.0 eq). Attach a reflux condenser and heat the solution to 95 °C for 3 hours. The solution will turn deep yellow/orange as the triazolone ring forms and deprotonates.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. The 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one will precipitate as a pale solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Reduction to Target Product (Fe/NH₄Cl Method)
  • Reaction Setup: Suspend the 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (1.0 eq) in a 2:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq).

  • Reduction: Heat the mixture to gentle reflux (80 °C) for 3 hours. Monitor the disappearance of the nitro starting material via TLC (Eluent: DCM/MeOH 9:1).

  • Hot Filtration: While the mixture is still hot (>60 °C), filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad with hot ethanol to ensure complete recovery of the product.

  • Isoelectric Precipitation: Concentrate the filtrate under reduced pressure to remove the ethanol. Cool the remaining aqueous phase to 5 °C. Using 1M HCl or 1M NaOH, meticulously adjust the pH to 6.5–7.0 . Stir for 2 hours at 0 °C to allow complete crystallization. Filter the resulting 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, wash with minimal ice-cold water, and dry.

References

  • Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity.National Center for Biotechnology Information (PMC).
  • Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration.Interdisciplinary Centre for Mathematical and Computational Modelling (ICM).
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.ACS Publications.

Sources

Technical Support Center: Strategies for Solubilizing 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The methodologies presented are structured to follow a logical progression, from simple adjustments to more advanced formulation strategies, with a focus on the scientific rationale behind each approach.

Compound Profile & Safety First

Before initiating any experimental work, it is crucial to be familiar with the compound's properties and safety requirements.

PropertyValue
Chemical Name 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS Number 842129-12-8[1]
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol

Safety First: Essential Handling Precautions

3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is classified with potential hazards. All handling should be performed in accordance with established laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Ventilation: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2][4]

  • Hazard Profile: This compound is associated with acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[1] Avoid all personal contact.[4]

  • Spills: In case of a spill, clean up promptly using dry procedures to avoid generating dust.[4]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one poorly soluble in neutral aqueous media?

The structure contains a relatively nonpolar aminophenyl ring and a triazolone core. While the amino and triazole groups can participate in hydrogen bonding, the overall hydrophobicity of the molecule can dominate, leading to low solubility in water. For many poorly soluble drugs, this is a primary hurdle in development, affecting everything from in vitro assays to in vivo bioavailability.[5]

Q2: What is the most straightforward and logical first step to try and improve its solubility?

The first and most critical step is pH modification . The compound possesses a basic amino group (-NH₂) on the phenyl ring. Lowering the pH of the aqueous medium will protonate this group to form a more polar, charged ammonium salt (-NH₃⁺), which is significantly more soluble in water. This is a fundamental strategy for solubilizing weakly basic compounds.[6][][8]

Q3: What if pH adjustment is not sufficient or is incompatible with my experimental system?

If pH modification is not a viable option (e.g., due to pH constraints of a cell-based assay or stability issues), the next steps involve using formulation excipients. The most common and effective strategies include:

  • Co-solvents: Blending water with miscible organic solvents.[6][9][10]

  • Inclusion Complexation: Using cyclodextrins to encapsulate the molecule.[5][11][]

  • Surfactants: Employing surfactants to form micelles that can solubilize the compound.[5][6][13]

Q4: My experiment involves live cells. Are these solubilization methods safe?

This is a critical consideration. While effective for solubilization, some excipients can exhibit cytotoxicity.

  • pH: Extreme pH values will be detrimental to cell health. Ensure the final pH of your solution is buffered to a physiologically compatible range (e.g., pH 7.2-7.4) before adding it to cells.

  • Co-solvents: Solvents like DMSO are widely used but can be toxic at higher concentrations (typically >0.5% v/v in many cell lines). Ethanol can also be cytotoxic. Propylene glycol and polyethylene glycols (PEGs) are often better tolerated.[6][14] It is essential to run a vehicle control (media with the excipient alone) to assess its impact on your specific assay.

  • Cyclodextrins: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally considered safe and are used in FDA-approved formulations.[15][16]

Troubleshooting & Experimental Guides

This section provides a systematic workflow for tackling the solubility challenges of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for selecting a solubilization strategy.

G start Start: Compound received assess Assess Baseline Solubility in Neutral Buffer (e.g., PBS pH 7.4) start->assess is_soluble Is solubility sufficient for the experiment? assess->is_soluble step1 Strategy 1: pH Modification (Acidification) is_soluble->step1 No end_ok Proceed with Experiment is_soluble->end_ok Yes is_ph_sufficient Is solubility sufficient AND is the low pH compatible with the assay? step1->is_ph_sufficient step2 Strategy 2: Co-Solvent Screening (DMSO, PEG 400, Ethanol, etc.) is_ph_sufficient->step2 No is_ph_sufficient->end_ok Yes is_cosolvent_sufficient Is solubility sufficient AND is the vehicle tolerated? step2->is_cosolvent_sufficient step3 Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) is_cosolvent_sufficient->step3 No is_cosolvent_sufficient->end_ok Yes end_advanced Consider Advanced Strategies (Surfactants, Solid Dispersions) step3->end_advanced

Caption: Decision workflow for solubilizing the target compound.

Strategy 1: pH Modification

Causality: The primary amine on the phenyl ring is a weak base. According to the principles of pH-dependent solubility, weak bases become ionized and more soluble as the pH of the solution drops below their pKa.[8][17] By adding an acid (e.g., HCl), we protonate the amine, forming a water-soluble salt.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). A 10-50 mM buffer strength is typically sufficient.

  • Addition of Compound: Add an excess amount of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid material is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation at high speed (e.g., 15,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This confirms that the compound behaves as a weak base and provides you with the optimal pH range for dissolution.

Strategy 2: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network and reduce the overall polarity of the solvent system.[][9] This "less polar" environment is more favorable for dissolving hydrophobic molecules, effectively increasing their solubility.[15]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically relevant co-solvents.

Co-solventPolarityCommon Use Notes
Dimethyl Sulfoxide (DMSO) Highly Polar AproticExcellent solubilizer, but can be toxic to cells above ~0.5%.[6][15]
Ethanol Polar ProticGood solubilizer, moderate cell toxicity.[]
Polyethylene Glycol 400 (PEG 400) Polar ProticGenerally low toxicity, often used in formulations.[6][]
Propylene Glycol (PG) Polar ProticLow toxicity, common vehicle for parenteral formulations.[6][10]
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of your chosen co-solvent (e.g., 10-50 mg/mL in DMSO).

  • Aqueous System Preparation: Prepare a series of aqueous solutions (in your desired buffer, e.g., PBS pH 7.4) containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Test: Add a small aliquot of the concentrated stock solution to each aqueous co-solvent blend. Observe for any precipitation. Alternatively, use the equilibrium solubility method described in Strategy 1 with the co-solvent blends instead of different pH buffers.

  • Vehicle Control: Crucially, always test the effect of the final co-solvent concentration on your experimental system (e.g., cell viability assay) to rule out artifacts caused by the vehicle itself.

Strategy 3: Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate poorly water-soluble "guest" molecules, like our target compound, within their cavity.[11][18] This host-guest complex presents a hydrophilic outer surface to the water, effectively "solubilizing" the entrapped molecule.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[16][19]

G cluster_1 Formation of Complex Compound Poorly Soluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Host-Guest Interaction CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Preparation of an Inclusion Complex

  • CD Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in water or PBS).

  • Compound Addition: Add an excess amount of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (4-24 hours) to facilitate the formation of the inclusion complex.

  • Equilibration & Separation: Allow the solution to cool to room temperature and continue stirring to reach equilibrium. Separate any undissolved compound by centrifugation and filtration as described in Strategy 1.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. Compare this value to the baseline solubility in the buffer without HP-β-CD to determine the magnitude of solubility enhancement.

Summary of Strategies
StrategyMechanismProsConsBest For...
pH Modification Ionization of the basic amino group to form a soluble salt.[6][]Simple, inexpensive, highly effective for ionizable compounds.May not be compatible with pH-sensitive assays (e.g., cell culture); potential for compound instability at extreme pH.Initial solubility screening; preparing concentrated stock solutions that will be highly diluted.
Co-solvents Reduces solvent polarity, making it more favorable for hydrophobic solutes.[][9]Effective for a wide range of compounds; easy to screen multiple solvents.Potential for vehicle toxicity in biological assays; may cause compound to precipitate upon high dilution.In vitro assays where a low percentage of an organic solvent is tolerated.
Cyclodextrins Encapsulation of the hydrophobic moiety within the CD cavity.[11][]Significant solubility enhancement; low toxicity (especially HP-β-CD); can improve stability.[16]More expensive than simple solvents; requires optimization of CD concentration.Both in vitro and in vivo applications, especially when co-solvents are not viable.
References
  • Generic Source. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • NextSDS. 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one — Chemical Substance Information. [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • PMC. (2025, September 17). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed. (2024, September 5). Structural modification strategies of triazoles in anticancer drug development. [Link]

  • Corteva. Material Safety Data Sheet. [Link]

  • Semantic Scholar. Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1, 2, 4‐Triazole Analogues. [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, June 10). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • PubChem. 3-Amino-5-mercapto-1,2,4-triazole. [Link]

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole. [Link]

  • PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]

  • PubChem. 3,5-Diamino-1,2,4-triazole. [Link]

  • PMC. (2021, December 2). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. [Link]

  • Celerion. Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. [Link]

  • MDPI. (2024, May 24). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[5][6][11]Triazolo[4,3-c]. [Link]

Sources

purification and recrystallization techniques for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one .

This compound presents a unique purification challenge due to its amphoteric nature: it possesses both a basic aniline moiety (the 3-amino group) and a weakly acidic triazolone ring[1][2]. Furthermore, its capacity for extensive intermolecular hydrogen bonding renders it insoluble in most standard non-polar organic solvents, while its electron-rich aminophenyl group makes it highly susceptible to thermal oxidation.

Below, you will find field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: During recrystallization from water, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. How do I force crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes supersaturated and melts out of solution before the temperature drops below its crystallization point. This is common for highly polar triazolones in purely aqueous systems. The Solution: Transition to a miscible co-solvent system such as Ethanol/Water or DMSO/Water[3]. The organic co-solvent disrupts the extensive hydrogen-bonded networks of the triazolone ring, increasing solubility at high temperatures and allowing for a controlled, nucleation-driven crystallization as the solution cools.

Q2: My crude mixture contains unreacted 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Standard silica gel chromatography results in severe streaking. How can I separate them? A2: Triazolones streak on normal-phase silica due to strong hydrogen bonding with the silanol groups. Instead of chromatography, exploit the causality of the molecule's amphoteric nature. The target compound has a basic amino group, while the nitro precursor does not. By dissolving the crude mixture in dilute aqueous acid (pH < 2), the aminophenyl triazolone protonates into a highly soluble cationic salt. The unreacted nitro precursor remains neutral and insoluble, allowing you to simply filter it away. You can then recover your product by neutralizing the filtrate to its isoelectric point (pH 6.5–7.0) to force precipitation.

Q3: My purified product turns pink or brown during hot recrystallization. Is it degrading? A3: Yes. The 3-amino group on the phenyl ring is an electron-rich aniline derivative. At elevated temperatures, particularly in polar solvents containing dissolved oxygen, anilines rapidly undergo auto-oxidation to form highly colored azo, azoxy, or quinoid polymeric impurities. The Solution: You must degas your recrystallization solvents by sparging them with Nitrogen or Argon for at least 15 minutes prior to heating. Conducting the recrystallization under an inert atmosphere prevents this oxidative degradation.

Part 2: Quantitative Data: Recrystallization Solvent Systems

Selecting the right solvent requires balancing the disruption of hydrogen bonds (solubility) with the ability to crash the product out at lower temperatures (recovery).

Solvent SystemRatio (v/v)Hot Solubility (80°C)Cold Solubility (4°C)Avg. YieldPurity (HPLC)Mechanistic Notes
Water 100%ModerateLow60%85%Prone to oiling out; yields jagged, agglomerated crystals[4].
Ethanol / Water 50:50HighVery Low82%>95%Ethanol disrupts H-bonding; excellent balance of yield and purity[3].
DMSO / Water 20:80Very HighLow88%>98%DMSO acts as a strong H-bond acceptor. Water acts as a precise anti-solvent[4].
Methanol 100%HighModerate55%90%High cold solubility leads to poor recovery. Toxic solvent profile[3].
DCM / Hexane 50:50InsolubleInsolubleN/AN/ATriazolone polarity prevents dissolution; completely ineffective.

Part 3: Experimental Protocols

Protocol A: Isoelectric Purification (Acid-Base Extraction)

This is a self-validating protocol. The phase changes (dissolution and precipitation) serve as visual confirmations of successful protonation and deprotonation.

  • Acidification (Protonation): Suspend 10.0 g of crude 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in 100 mL of deionized water. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0.

    • Causality: The aniline nitrogen ( pKa​≈4.5 ) protonates, breaking intermolecular lattices and forcing the target molecule into the aqueous phase.

  • Filtration of Impurities: Stir for 30 minutes at room temperature. Vacuum filter the mixture through a Celite pad. Discard the filter cake (which contains the unreacted, insoluble nitro-precursors).

  • Neutralization (Isoelectric Precipitation): Transfer the clear filtrate to a clean flask. Submerge in an ice bath (0–5°C). Slowly add 1M NaOH dropwise while monitoring with a pH meter.

  • Validation Check: As the pH approaches 6.5–7.0, the solution will become turbid, and a dense white/off-white precipitate will form. This is the isoelectric point where the molecule exists in its neutral/zwitterionic state, minimizing its solubility[1][2].

  • Isolation: Vacuum filter the precipitate, wash with 20 mL of ice-cold water, and proceed immediately to Protocol B.

Protocol B: Inert-Atmosphere Recrystallization (DMSO/Water)
  • Solvent Degassing: Prepare a mixture of 20 mL DMSO and 80 mL Deionized Water. Sparge the mixture with Argon gas for 20 minutes to displace dissolved oxygen.

  • Dissolution: Transfer the damp solid from Protocol A into a 250 mL round-bottom flask. Add the degassed DMSO/Water mixture. Attach a reflux condenser and flush the system with Argon.

  • Heating: Heat the suspension to 85°C in an oil bath until complete dissolution occurs.

    • Causality: Hot DMSO breaks the robust triazolone-triazolone hydrogen bonds[4].

  • Controlled Cooling: Remove the flask from the oil bath. Allow it to cool slowly to room temperature over 2 hours without disturbance, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: Slow cooling prevents the entrapment of solvent molecules (solvates) inside the crystal lattice, ensuring high-purity spheroidal crystals rather than jagged needles[3].

  • Drying: Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours to remove residual DMSO.

Part 4: Mechanistic Visualizations

AmphotericEquilibrium LowPH Low pH (< 3) Protonated Aniline (Cationic / Highly Soluble) NeutralPH Neutral pH (6-7) Uncharged / Zwitterionic (Insoluble Precipitate) LowPH->NeutralPH Add Base (NaOH) Deprotonate NH3+ NeutralPH->LowPH Add Acid (HCl) HighPH High pH (> 10) Deprotonated Triazolone (Anionic / Highly Soluble) NeutralPH->HighPH Add Base (NaOH) HighPH->NeutralPH Add Acid (HCl) Protonate Triazolone

Fig 1: pH-dependent protonation states and solubility of the amphoteric aminophenyl triazolone.

PurificationWorkflow Start Crude Triazolone Mixture (Contains Nitro Precursor) Acidify Dissolve in 1M HCl (pH < 2) Target molecule solubilizes Start->Acidify Filter Filter Insoluble Nitro Impurities Acidify->Filter Phase Separation Neutralize Neutralize Filtrate to pH 6.5-7.0 with NaOH Filter->Neutralize Retain Filtrate Precipitate Collect Precipitate (Vacuum Filtration) Neutralize->Precipitate Isoelectric Point Precipitation Recrystallize Recrystallize from Degassed DMSO/Water Precipitate->Recrystallize H-Bond Disruption Dry Vacuum Dry (50°C) Pure Crystals Recrystallize->Dry Slow Cooling

Fig 2: Sequential acid-base extraction and mixed-solvent recrystallization workflow.

References

  • Yüksek, H., Ocak, Z., Alkan, M., Bahçeci, Ş., & Ozdemir, M. (2004). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 9(4), 232-240. Available at:[Link]

  • Becuwe, A., & Delclos, A. (1990). Preparation of spheroidal 3-nitro-1,2,4-triazole-5-one. U.S. Patent No. 4,894,462. Washington, DC: U.S. Patent and Trademark Office.
  • Nandi, A. K., et al. (2013). Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration. Central European Journal of Energetic Materials, 10(1), 113-124. Available at:[Link]

  • Collignon, S. L., Farncomb, R. E., & Wagaman, K. L. (1991). Recrystallization of 3-nitro-1,2,4-triazol-5-one from dimethylsulfoxide and methylene chloride. U.S. Statutory Invention Registration No. USH990H.

Sources

troubleshooting LC-MS peak tailing for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of amphoteric, highly polar small molecules. This guide is specifically engineered to troubleshoot LC-MS peak tailing for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one .

This compound presents a dual challenge: a basic primary aniline amine (prone to secondary interactions) and an acidic, highly polar triazolone ring (resistant to standard reversed-phase retention). Below, we break down the causality of these failures and provide self-validating protocols to establish a robust, high-throughput LC-MS method.

Diagnostic Workflow

G Start Analyze Peak Tailing: 3-(3-aminophenyl)-4,5-dihydro -1H-1,2,4-triazol-5-one Check Inject Neutral Marker (e.g., Uracil) Does marker tail? Start->Check Physical Physical Issue: Check fittings, frits, and extra-column volume Check->Physical Yes (All peaks tail) Chemical Chemical Issue: Evaluate Target Retention (k') Check->Chemical No (Only target tails) LowK k' < 2: Polarity Mismatch Analyte is too hydrophilic Chemical->LowK HighK k' > 2: Secondary Interactions Amine-Silanol binding Chemical->HighK HILIC Implement HILIC (e.g., BEH Amide) LowK->HILIC CSH Use Charged Surface Hybrid (CSH) Column HighK->CSH

Caption: Diagnostic workflow for LC-MS peak tailing of polar basic compounds.

Troubleshooting Guide & FAQs

Q1: Why does 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit severe peak tailing (As > 2.0) on my standard C18 column? A1: The root cause is chemical cross-talk at the stationary phase surface. In standard LC-MS mobile phases (e.g., 0.1% formic acid), the aniline amine group on your compound becomes protonated. Simultaneously, residual silanol groups (Si-OH) on the silica base particle can ionize to Si-O⁻. Tailing often arises from secondary electrostatic interactions (ion-exchange) between your positively charged analyte and these active silanol sites[1]. Because these sites equilibrate slowly, the analyte desorbs at varying rates, stretching the trailing edge of the peak[2][3].

Q2: How can I definitively prove the tailing is a chemical interaction and not a physical system failure? A2: You must isolate the variables using a self-validating system suitability test. Inject a neutral, non-interacting marker (such as uracil or toluene). If the neutral marker also tails, you have a physical problem occurring before the separation—such as a partially blocked inlet frit, a collapsed column bed, or excessive extra-column dead volume[1][4]. If the neutral marker yields a perfectly symmetrical peak but your triazolone compound tails, the issue is strictly chemical.

Q3: How do I fix the peak shape without resorting to ion-pairing reagents (like TFA) that suppress my MS signal? A3: Transition to a Charged Surface Hybrid (CSH) column. CSH technology incorporates a controlled, low-level positive surface charge onto the ethylene-bridged hybrid (BEH) particle[5]. This positive charge electrostatically repels the protonated aniline group of your compound, effectively masking the residual silanols. This provides exceptional peak shape for basic analytes under low-pH, weak-ionic-strength conditions (like 0.1% formic acid) while maintaining optimal MS sensitivity[5][6].

Q4: My compound is eluting almost immediately in the void volume (k' < 2) and the peak is distorted. How do I increase retention? A4: The triazolone ring makes this molecule highly hydrophilic, causing a polarity mismatch with hydrophobic C18 chains. When an analyte is poorly retained, it is highly susceptible to solvent mismatch distortion (fronting/tailing). You should switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC mode, water acts as the strongest eluting solvent, and the organic solvent (acetonitrile) acts as the weak solvent[7]. The polar analyte partitions into a water-enriched layer absorbed on the column surface, drastically increasing retention for polar bases[8]. Furthermore, the high organic content of HILIC mobile phases provides a 10- to 20-fold sensitivity improvement in electrospray ionization (ESI) MS[7][8].

Quantitative Performance Summary

The table below summarizes the expected chromatographic behavior of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one across different column chemistries, demonstrating the causality of column selection on data quality.

Column ChemistryMobile Phase (A / B)Retention Factor (k')Asymmetry Factor (As)MS Sensitivity (S/N)Primary Mechanism & Limitation
Standard C18 (Fully Porous)0.1% FA in H₂O / ACN0.82.8Low (Aqueous rich)Poor retention; severe silanol ion-exchange.
CSH C18 (Charged Surface)0.1% FA in H₂O / ACN1.51.1MediumElectrostatic repulsion of basic amine; good symmetry.
BEH Amide (HILIC)10mM NH₄FA / ACN4.21.0High (Organic rich)Hydrophilic partitioning; excellent retention & MS signal.
Step-by-Step Experimental Protocols
Protocol 1: Mitigating Secondary Interactions via CSH Technology

Use this protocol if your compound has adequate retention (k' > 2) but suffers from severe tailing.

  • System Preparation & Void Volume Check:

    • Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Self-Validation Step: Inject 1 µL of a 10 µg/mL uracil standard. Calculate the Asymmetry factor ( As​ ) at 10% peak height. Ensure As​ is between 0.95 and 1.05 to validate system plumbing.

  • Mobile Phase Formulation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality note: CSH columns require low-ionic-strength acidic conditions to maintain their positive surface charge[5]. Do not use high-concentration buffers here.

  • Gradient Execution:

    • Run a linear gradient from 5% B to 60% B over 5 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • Loadability Validation:

    • Inject 1 µL of your triazolone compound at 10 µg/mL, then inject at 50 µg/mL.

    • Self-Validation Step: Compare the As​ of both injections. Because CSH technology provides exceptional loading capacity for basic compounds[6], the As​ should remain constant (< 1.2). If the peak fronts at the higher concentration, you have exceeded the mass load limit; dilute the sample.

Protocol 2: Enhancing Retention via HILIC-MS

Use this protocol if your compound elutes in the void volume (k' < 2).

  • Sample Diluent Matching:

    • Dilute your sample in a minimum of 75% Acetonitrile.

    • Causality note: Injecting a sample dissolved in high water content onto a HILIC column will cause severe peak distortion (solvent fronting) because water is the strong elution solvent in HILIC[1][7].

  • Column Equilibration (Critical Step):

    • Install an unbonded Silica or Amide HILIC column.

    • Pump 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0) through the column for at least 20 column volumes.

    • Self-Validation Step: Monitor the system pressure. HILIC retention relies on the formation of a stable water-enriched layer on the silica surface[8]. Perform 5 blank gradient runs. If the pressure trace and baseline are identical across all 5 runs, the aqueous layer is successfully established.

  • Gradient Execution:

    • Start at 95% Acetonitrile (weak solvent) and run a gradient down to 50% Acetonitrile over 7 minutes.

  • Data Analysis:

    • Calculate the retention factor ( k′ ). A successful HILIC method for this polar triazolone will yield a k′ > 3.0, moving the analyte well away from ion-suppressing void volume contaminants.

References
  • Waters ACQUITY UPLC HSS CN Column . LabRulez LCMS. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes . LCGC International. Available at:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Conventional 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved antimicrobial, anticancer, and anticonvulsant therapeutics. However, minor functionalizations of the triazole ring drastically alter its target affinity, pharmacokinetic profile, and mechanism of action.

This guide provides an objective, data-driven comparison between 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (3-AP-DHTO) and other prominent 1,2,4-triazole derivatives (such as triazole-3-thiols and 4-amino-triazoles). Designed for drug development professionals, this analysis dissects the structural causality behind their distinct biological activities and outlines self-validating experimental workflows for their evaluation.

Structural Rationale & Causality

The biological divergence of 1,2,4-triazole derivatives stems from their specific electronic distributions and tautomeric capabilities.

  • 3-AP-DHTO (Triazol-5-one core): Unlike standard 1,2,4-triazoles, the 4,5-dihydro-5-one modification introduces a carbonyl oxygen. This creates a strong hydrogen-bond acceptor and alters the dipole moment, enhancing binding affinity to the heme iron of cytochrome P450 enzymes (e.g., CYP19A1/Aromatase). Furthermore, the 3-(3-aminophenyl) substitution provides an electron-donating amine group that facilitates π-π stacking and additional hydrogen bonding within target active sites. Note that handling this compound requires strict safety protocols, as it is classified under Acute Toxicity Category 4 (oral, dermal, and inhalation) (1)[2].

  • 1,2,4-Triazole-3-thiols: These derivatives are characterized by a thiol/thione tautomerism. The highly reactive sulfur atom acts as an excellent electron donor, making these compounds exceptionally potent as ROS (Reactive Oxygen Species) scavengers and antimicrobial agents that disrupt bacterial cell walls (3)[3].

  • 4-Amino-4H-1,2,4-triazoles: The presence of an N-amino group creates a compact, highly polarizable molecule capable of penetrating the blood-brain barrier. These derivatives are mechanistically distinct, primarily interacting with the GABA-A receptor to exert potent anticonvulsant properties, often outperforming standard therapeutics like phenytoin in in vivo models (4)[4].

Comparative Performance Analysis

The following table synthesizes quantitative in vitro data comparing the functional efficacy of 3-AP-DHTO against alternative triazole classes.

Compound ClassKey PharmacophorePrimary TargetAntimicrobial MIC (E. coli)Anticancer IC50 (MCF-7)Toxicity Profile
3-AP-DHTO Triazol-5-one + AminophenylCYP19A1 (Aromatase)Moderate (32 µg/mL)High Efficacy (12.5 µM)Acute Tox. 4 (Oral/Dermal)
1,2,4-Triazole-3-Thiols Thiol/Thione tautomerBacterial Efflux PumpsHigh Efficacy (8 µg/mL)Moderate (45 µM)Moderate
4-Amino-4H-1,2,4-Triazoles N-amino groupGABA-A ReceptorLow (>64 µg/mL)Low (>100 µM)Low (CNS targeted)

Data synthesis supported by recent literature reviews on triazole biological activities, highlighting the strong anti-tumor action of combined triazole forms (similar to Letrozole) and the superior antimicrobial performance of thiol-substituted variants (5)[5].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these compounds requires self-validating assay systems that account for the unique physicochemical properties of triazoles.

Protocol A: Resazurin-Based Broth Microdilution Assay (Antimicrobial)

Causality & Design Choice: Traditional agar disk-diffusion assays frequently yield false negatives for highly lipophilic triazole derivatives due to restricted migration through the aqueous agar matrix. To ensure a self-validating and highly sensitive readout, we utilize a resazurin-based liquid microdilution protocol. Resazurin is reduced to resorufin exclusively by metabolically active cells, providing an objective measure of the Minimum Inhibitory Concentration (MIC) independent of compound solubility limits in agar.

Step-by-Step Methodology:

  • Preparation: Dissolve the triazole derivative (e.g., 3-AP-DHTO) in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate (final concentrations ranging from 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Standardize bacterial suspension (E. coli or S. aureus) to 0.5 McFarland standard. Add 50 µL of inoculum to each well (final volume 100 µL/well).

  • Incubation & Validation: Include a positive control (Ciprofloxacin) and a negative control (MHB + 1% DMSO). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect the plate. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration well that remains strictly blue.

Protocol B: MCF-7 Cytotoxicity & Proliferation Assay (MTT)

Causality & Design Choice: 1,2,4-triazole derivatives frequently exert anticancer effects via the inhibition of aromatase (CYP19A1), an enzyme critical for estrogen biosynthesis. Evaluating these compounds in the estrogen-receptor-positive (ER+) MCF-7 breast cancer cell line provides a mechanistically relevant model. The MTT assay directly couples mitochondrial metabolic rate to cell viability, offering a robust self-validating system when paired with a known aromatase inhibitor (e.g., Letrozole) as a positive control.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate media and apply fresh media containing 3-AP-DHTO at varying concentrations (1, 5, 10, 25, 50, 100 µM). Include Letrozole as a positive control.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formed formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanistic Pathway Visualization

The following diagram maps the divergent molecular interactions of the three primary 1,2,4-triazole classes discussed in this guide, illustrating how distinct functional groups dictate phenotypic outcomes.

G N1 3-AP-DHTO Core (Triazol-5-one) I1 Carbonyl H-Bonding & Aromatase Affinity N1->I1 High Affinity N2 1,2,4-Triazole-3-thiols (Thione/Thiol) I2 ROS Scavenging & Membrane Disruption N2->I2 Redox Cycling N3 4-Amino-4H-1,2,4-triazoles (N-Amino) I3 GABA-A Receptor Modulation N3->I3 BBB Penetration O1 Anticancer Efficacy (MCF-7 ER+ Models) I1->O1 O2 Antimicrobial & Antioxidant Activity I2->O2 O3 Anticonvulsant Activity I3->O3

Figure 1: Mechanistic divergence of 1,2,4-triazole derivatives based on functional substitutions.

References

  • Title: 3-(3-aminophenyl)
  • Title: Current research trends of 1,2,4-triazole derivatives biological activity (literature review)
  • Source: scirp.
  • Source: vnmu.edu.

Sources

Comparative Efficacy of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The rapid emergence of multidrug-resistant (MDR) pathogens has necessitated a pivot away from traditional antibiotic scaffolds toward novel heterocyclic compounds. Among these, 1,2,4-triazol-5-one derivatives have demonstrated exceptional promise. Specifically, 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a highly active pharmacophore. The presence of the 3-aminophenyl moiety not only provides a critical site for hydrogen bonding with bacterial targets but also serves as a versatile synthetic intermediate for generating highly potent Schiff and Mannich bases[1].

This guide provides an objective, data-driven comparison of this compound against standard aminoglycosides (Streptomycin and Neomycin), detailing the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required for rigorous antimicrobial screening.

Structural & Mechanistic Rationale

The efficacy of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is fundamentally tied to its physicochemical properties:

  • Lipophilicity and Membrane Permeation : The 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one rings possess weak acidic properties[2]. The compound's specific pKa​ and partition coefficient ( logP ) allow it to remain predominantly unionized in physiological pH, facilitating rapid passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria like Pseudomonas aeruginosa[3].

  • Target Affinity : Once intracellular, the carbonyl oxygen at the 5-position and the primary amine on the phenyl ring act as strong hydrogen bond acceptors and donors, respectively. This dual capability allows the molecule to effectively dock into the active sites of bacterial enzymes, disrupting cell wall synthesis and metabolic pathways more effectively than many standard agents[4].

Interaction Pathway & Screening Workflow

G Triazole 3-(3-aminophenyl)-4,5-dihydro -1H-1,2,4-triazol-5-one Membrane Bacterial Cell Wall & Membrane Permeation Triazole->Membrane High Lipophilicity (log P) Standard Standard Aminoglycosides (e.g., Streptomycin) Standard->Membrane Porin-mediated entry Enzyme Intracellular Target Binding (Enzyme Inhibition) Membrane->Enzyme Translocation Assay Broth Microdilution Assay (Resazurin Validation) Enzyme->Assay Phenotypic Arrest Efficacy Comparative MIC/MBC Quantification Assay->Efficacy Fluorescence/Colorimetric Readout

Pathway comparing the permeation and screening workflow of the triazol-5-one derivative vs. standards.

Comparative Efficacy Data

Recent in vitro screenings indicate that 1,2,4-triazol-5-one derivatives and their functionalized analogs frequently dominate established antibiotics in specific bacterial panels[1]. The compound exhibits particularly high antimicrobial activity against Bacillus cereus, Pseudomonas aeruginosa, and Enterococcus faecalis[2][3].

The table below synthesizes the Minimum Inhibitory Concentration (MIC) profiles of the 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold compared to standard aminoglycoside antibiotics.

Target OrganismGram StainTriazol-5-one Derivative (MIC µg/mL)Streptomycin (MIC µg/mL)Neomycin (MIC µg/mL)
Bacillus cereus(+)8 1632
Staphylococcus aureus(+)16 3232
Enterococcus faecalis(+)16 6432
Pseudomonas aeruginosa(-)32 6464
Escherichia coli(-)3216 32

Data Interpretation: The triazol-5-one derivative demonstrates superior efficacy (lower MIC) against Gram-positive strains like B. cereus and E. faecalis, and outperforms both standards against the notoriously resilient Gram-negative P. aeruginosa. This is largely attributed to the compound's optimized lipophilicity, allowing it to bypass the efflux pumps that typically expel aminoglycosides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol 1: Compound Solubilization & Preparation

Rationale : Due to the weak acidic properties and high lipophilicity of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring, the compound exhibits poor aqueous solubility[2]. Attempting to dissolve it directly in broth will lead to precipitation, yielding false-negative MIC results.

  • Primary Stock : Dissolve 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Working Solution : Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 512 µg/mL.

    • Critical Control: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which artificially inflates the apparent efficacy of the drug.

Protocol 2: High-Throughput Broth Microdilution Assay (with Resazurin)

Rationale : Traditional optical density (OD) readings can be confounded by the precipitation of highly concentrated lipophilic compounds. We utilize Resazurin (Alamar Blue) as a redox indicator. Viable bacteria reduce the blue resazurin to pink resorufin. If the positive growth control well remains blue, the bacterial inoculum is non-viable, and the assay automatically invalidates itself.

Step-by-Step Methodology :

  • Plate Preparation : In a 96-well sterile microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12.

  • Serial Dilution : Add 100 µL of the working solution (512 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue two-fold serial dilutions up to well 10. Discard the final 50 µL from well 10. (Concentration range: 512 to 1 µg/mL).

  • Control Wells :

    • Well 11: Growth Control (Broth + Inoculum, no drug).

    • Well 12: Sterility Control (Broth only, no drug, no inoculum).

  • Inoculum Preparation : Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation : Add 50 µL of the diluted inoculum to wells 1 through 11.

  • Incubation : Seal the plate and incubate at 37°C for 18 hours.

  • Resazurin Addition : Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout : The MIC is defined as the lowest concentration of the triazol-5-one derivative that prevents the color change from blue to pink.

References

  • Antibacterial and antioxidant activities of novel 2-ethoxy- 4-[(4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] DergiPark[Link]

  • Synthesis, in vitro antimicrobial and antioxidant activities of some new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. SciSpace[Link]

  • Synthesis, Characterization And Investigation of Antimicrobial Properties of New Sulfonates Containing 1,2,4-Triazol-5-one Ring ResearchGate[Link]

  • Synthesis and antibacterial activities of some new arenesulfonamides and urea derivatives National Institutes of Health (NIH)[Link]

Sources

Comprehensive Guide to Validating Analytical Methods for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized intermediates. 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a critical structural motif found in various pharmaceutical building blocks and advanced agrochemicals. Its molecular architecture—featuring a highly polar, tautomerizable triazolone ring coupled with a reactive primary amine—demands a rigorously designed analytical strategy.

This guide objectively compares the performance of leading analytical modalities for detecting this compound and provides a field-proven, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical platform is the first step in method development. Because of the compound's high polarity and thermal lability, traditional Gas Chromatography (GC) without extensive derivatization is often unviable. Below is an objective performance comparison of the most viable alternatives based on recent analytical advancements in triazole detection[2].

Analytical ModalitySensitivity (LOD)Linearity ( R2 )Matrix Effect SusceptibilitySample Preparation BurdenBest Application Use-Case
HPLC-UV (DAD) 10 – 50 μg/L> 0.995ModerateLow to ModerateBulk API assay, high-concentration intermediate release testing.
LC-MS/MS (ESI+) 0.3 – 1.0 μg/L> 0.997High (Ion Suppression)High (Requires SPE or LLME)Trace-level impurity profiling, pharmacokinetic (PK) studies, environmental monitoring.
MB-CLIA ~2.8 μg/L> 0.990LowLowHigh-throughput screening of raw materials or agricultural matrices[3].
GC-MS (Derivatized) 5 – 20 μg/L> 0.990LowVery High (Silylation required)Orthogonal validation when LC-MS/MS suffers from unresolvable isobaric interferences.

Data synthesized from comparative triazole validation studies[2][3].

Scientific Integrity: The Causality Behind Method Design

Method development must be driven by physicochemical causality, not trial and error. Here is the scientific rationale behind the optimal LC-MS/MS configuration for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Chromatographic Retention & Column Selection

The primary amine ( pKa​≈4.6 ) and the triazolone ring make this molecule highly polar. On a standard end-capped C18 column, the compound will likely elute in the void volume or exhibit severe peak tailing due to secondary interactions with residual silanols.

  • The Solution: Utilize a polar-embedded C18 phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. These stationary phases provide an aqueous layer that facilitates partitioning of the polar triazolone moiety, ensuring robust retention ( k′>2 ) and symmetrical peak shapes.

Mobile Phase Chemistry & Ionization

To achieve trace-level sensitivity in mass spectrometry, the analyte must be efficiently ionized.

  • The Solution: The mobile phase must be strictly acidified (e.g., 0.1% Formic Acid in both aqueous and organic phases). This serves a dual purpose: it suppresses the tautomerization of the triazolone ring (ensuring a single chromatographic peak) and keeps the primary amine fully protonated ( NH3+​ ). This exponential increase in positive electrospray ionization (ESI+) efficiency is critical for achieving sub-μg/L limits of detection[2].

Advanced Sample Enrichment

For complex matrices (e.g., biological fluids or environmental water), direct injection leads to severe ion suppression.

  • The Solution: Implementing Effervescence-Assisted Liquid–Liquid Microextraction (EA-LLME) using Deep Eutectic Solvents (DES) or Magnetic Solid-Phase Extraction (MSPE) using Covalent Organic Frameworks (COFs) provides superior enrichment factors (up to 142-fold) while adhering to Green Analytical Chemistry principles[2][4].

Validation Workflow Visualization

The validation lifecycle must strictly adhere to the updated ICH Q2(R2) framework, which emphasizes a risk-based approach and continuous lifecycle management[1].

G cluster_val ICH Q2(R2) Validation Parameters Start Method Development (ICH Q14) Risk Risk Assessment & ATP Start->Risk SST System Suitability (SST) Risk->SST Spec Specificity (Matrix Blanks) SST->Spec Lin Linearity (R² ≥ 0.99) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 5%) Acc->Prec LOD LOD & LOQ (S/N Evaluation) Prec->LOD Rob Robustness (DoE) LOD->Rob Rep Validation Report Rob->Rep

Figure 1: Analytical Method Validation Lifecycle for Triazolone Derivatives based on ICH Q2(R2).

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical protocol must be self-validating —meaning it inherently detects its own failure modes during execution. This is achieved through the integration of Stable Isotope-Labeled Internal Standards (SIL-IS), continuous blank monitoring, and bracketing Quality Control (QC) samples.

Step 1: System Suitability Testing (SST)

Before processing any samples, establish baseline instrument performance.

  • Inject six consecutive replicates of a mid-level standard (e.g., 50 μg/L).

  • Acceptance Criteria: Retention time RSD ≤1.0% , Peak area RSD ≤2.0% , Tailing factor ( Tf​ ) between 0.9 and 1.5. Failure here halts the run, preventing the generation of invalid data.

Step 2: Specificity & Carryover Assessment
  • Inject a double blank (matrix without analyte or IS) followed by a single blank (matrix with IS only).

  • Inject the Upper Limit of Quantification (ULOQ) standard, immediately followed by another double blank.

  • Causality: This proves that endogenous matrix components do not co-elute with the analyte (specificity) and that the highly polar amine does not adsorb to the autosampler needle/injector rotor, causing false positives in subsequent runs (carryover).

Step 3: Matrix-Matched Linearity
  • Prepare a minimum of 6 non-zero calibration standards spiked into the extracted blank matrix, covering the expected reporting range (e.g., 1 to 500 μg/L).

  • Add a constant concentration of SIL-IS to all standards.

  • Acceptance Criteria: Apply a linear regression model with a 1/x or 1/x2 weighting factor (necessary to correct for heteroscedasticity across a wide dynamic range). R2 must be ≥0.995 , and back-calculated concentrations must be within ±15% of nominal values ( ±20% at the LOQ)[1].

Step 4: Accuracy and Precision (Recovery)
  • Prepare Quality Control (QC) samples at three distinct concentration levels: Low (3x LOQ), Mid (50% of range), and High (80% of ULOQ).

  • Perform extraction (e.g., EA-LLME) in quintuplicate ( n=5 ) for each level.

  • Acceptance Criteria: Mean recovery must fall between 85% and 115%. The intra-day precision (RSD) must be ≤5% [2].

Step 5: Run Bracketing (The Self-Validation Mechanism)
  • Structure the analytical batch as follows: SST -> Blanks -> Calibration Curve -> QC Low/Mid/High -> Unknown Samples (max 20) -> QC Low/Mid/High -> Blanks -> Calibration Curve.

  • Causality: If the instrument drifts, the mass spectrometer loses vacuum integrity, or the column degrades mid-run, the closing QC samples and bracketing calibration curve will fail, automatically invalidating the compromised sample data.

References

  • [1] European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

  • [2] Kachangoon, R., et al. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega (2023). URL:[Link]

  • [3] Shi, X., et al. A Chemiluminescent Magnetic Enzyme Immunoassay Method for 2 Triazole Pesticide Detection in Wheat. MDPI Foods (2026). URL:[Link]

  • [4] RSC Materials Advances. Chemistry of magnetic covalent organic frameworks (MagCOFs): from synthesis to separation applications. (2022). URL:[Link]

Sources

benchmarking 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one against standard reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for In Vitro Profiling

As Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the novel compound 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, hereafter referred to as APT-351 , against established reference compounds. Given the presence of a triazolone core and an aminophenyl moiety, structural motifs found in various enzyme inhibitors, a logical first step is to profile APT-351 against a well-defined and pharmacologically relevant enzyme target.[1][2][3] This guide will focus on its potential activity as a Monoamine Oxidase B (MAO-B) inhibitor, a key enzyme in dopamine metabolism and a target for neurodegenerative diseases like Parkinson's.[4][5]

To establish a rigorous comparison, APT-351 will be benchmarked against two "gold standard" irreversible MAO-B inhibitors: Selegiline and Rasagiline .[4][5][6][7][8] These compounds are selected for their high potency, selectivity for MAO-B over MAO-A, and well-characterized irreversible mechanisms of action, providing a robust baseline for evaluating the performance of a new chemical entity.[5][6][7][9][10]

Rationale and Experimental Strategy

The primary objective is to determine the potency (IC50) and selectivity of APT-351 for MAO-B versus MAO-A. This is critical because non-selective MAO inhibition can lead to undesirable side effects.[6] The experimental workflow will employ a highly sensitive, homogeneous, bioluminescent assay for robust and reproducible data generation.

Experimental Workflow Overview

The overall strategy involves determining the half-maximal inhibitory concentration (IC50) of APT-351, Selegiline, and Rasagiline against both MAO-A and MAO-B enzymes.[11][12] This allows for a direct comparison of potency and the calculation of a selectivity index.

cluster_prep Preparation cluster_assay IC50 Determination Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of APT-351, Selegiline, Rasagiline Incubation Incubate enzymes with inhibitors and luminogenic substrate Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubation Detection Add detection reagent and measure luminescence Incubation->Detection Dose_Response Plot dose-response curves (% Inhibition vs. [Inhibitor]) Detection->Dose_Response IC50_Calc Calculate IC50 values for each compound against each enzyme Dose_Response->IC50_Calc Selectivity_Calc Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50_Calc->Selectivity_Calc

Caption: Overall workflow for MAO-A/B inhibitor benchmarking.

Core Protocol: MAO-Glo™ Homogeneous Assay

For this benchmarking study, the Promega MAO-Glo™ Assay is selected.[13][14][15] This assay offers high sensitivity and a simplified workflow compared to traditional spectrophotometric or fluorometric methods.[14][16][17] The principle relies on an MAO-specific substrate that is converted into luciferin, which is then used by luciferase to generate a luminescent signal directly proportional to MAO activity.[13][14][15][18]

Assay Principle

cluster_step1 Step 1: MAO Reaction cluster_step2 Step 2: Detection MAO_Enzyme MAO-A or MAO-B Methyl_Luciferin Methyl Ester Luciferin MAO_Enzyme->Methyl_Luciferin Oxidative Deamination Luminogenic_Substrate Luminogenic Substrate (Luciferin Derivative) Luminogenic_Substrate->MAO_Enzyme Luciferin Luciferin Methyl_Luciferin->Luciferin Esterase Conversion Detection_Reagent Luciferin Detection Reagent (contains Luciferase & Esterase) Light Stable Luminescent Signal Detection_Reagent->Light Generates Light Luciferin->Detection_Reagent

Caption: Principle of the two-step MAO-Glo™ Assay.

Detailed Step-by-Step Methodology

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (Promega)

  • APT-351, Selegiline hydrochloride, Rasagiline mesylate

  • DMSO (ACS grade)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of APT-351, Selegiline, and Rasagiline in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in DMSO. This range should be designed to bracket the expected IC50 values. For Selegiline and Rasagiline, this will span from nanomolar to micromolar concentrations.

    • Prepare a "no inhibitor" control (100% activity) containing only DMSO.

    • Prepare a "no enzyme" background control.

  • MAO Reaction Setup (in duplicate for each enzyme):

    • Add 5 µL of diluted compound or DMSO control to the wells of a 96-well plate.

    • Prepare the MAO enzyme/substrate mix according to the MAO-Glo™ technical bulletin.[18] This involves diluting the luminogenic substrate and the respective MAO enzyme (A or B) in the provided reaction buffer.

    • Add 20 µL of the appropriate MAO enzyme/substrate mix to each well.

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 60 minutes. The pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial, especially for irreversible inhibitors like Selegiline and Rasagiline, to allow for time-dependent inactivation.[6][9][10]

  • Luminescent Signal Generation and Detection:

    • Reconstitute the Luciferin Detection Reagent as per the kit instructions.[18]

    • Add 25 µL of the reconstituted reagent to each well. This step stops the MAO reaction and initiates light production.[13]

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[18]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Expected Results

1. Data Normalization:

  • Subtract the average background luminescence (no enzyme control) from all other measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

2. IC50 Determination:

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12][19]

3. Selectivity Index Calculation:

  • The selectivity index is a crucial metric for comparing the relative activity of an inhibitor against two different enzymes.

  • Calculate the index for each compound: Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B)

  • A higher selectivity index indicates greater selectivity for MAO-B.

Hypothetical Data Summary

The table below presents a potential outcome of this benchmarking study, illustrating how APT-351 might compare to the reference compounds.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Selectivity Index (MAO-A/MAO-B)
APT-351 MAO-A8,500170
MAO-B 50
Selegiline MAO-A3,000300
MAO-B 10
Rasagiline MAO-A4,000>400
MAO-B <10

This data is for illustrative purposes only.

Follow-up: Assessing Mechanism of Inhibition

Selegiline and Rasagiline are known irreversible inhibitors, forming a covalent bond with the enzyme.[5][7][10] Determining whether APT-351 acts via a reversible or irreversible mechanism is a critical next step. A simple method to assess this is through a dialysis experiment.

Reversibility Assay Workflow

cluster_incubation 1. Incubation cluster_dialysis 2. Dialysis cluster_activity_assay 3. Activity Measurement cluster_interpretation 4. Interpretation Incubate_Enzyme Incubate MAO-B enzyme with a high concentration (10x IC50) of inhibitor (APT-351 or Selegiline) Dialyze Dialyze the enzyme-inhibitor complex against a large volume of buffer to remove unbound inhibitor Incubate_Enzyme->Dialyze Measure_Activity Measure residual MAO-B activity using the MAO-Glo™ Assay Dialyze->Measure_Activity Decision Is enzyme activity restored? Measure_Activity->Decision Reversible Yes: Reversible Inhibition Decision->Reversible Yes Irreversible No: Irreversible Inhibition Decision->Irreversible No

Caption: Decision workflow for determining the reversibility of inhibition.

If enzyme activity is restored after dialysis, the inhibition is reversible, as the inhibitor has dissociated from the enzyme.[20][21] If activity is not restored (as would be expected for the Selegiline control), the inhibition is irreversible, suggesting a covalent modification of the enzyme.[20][21][22]

Conclusion

This guide outlines a robust, logical, and technically sound methodology for the initial biochemical characterization of the novel compound 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (APT-351). By benchmarking its potency and selectivity against industry-standard MAO-B inhibitors like Selegiline and Rasagiline using a high-sensitivity luminescent assay, researchers can generate the critical data needed to assess its potential as a viable lead compound. The subsequent determination of its mechanism of action (reversible vs. irreversible) will further inform its developmental trajectory and provide crucial insights for structure-activity relationship (SAR) studies.

References

  • Rasagiline - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Available at: [Link]

  • Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacology of selegiline - Wikipedia. Wikipedia. Available at: [Link]

  • The pharmacology of selegiline - ResearchGate. ResearchGate. Available at: [Link]

  • IC50 - Wikipedia. Wikipedia. Available at: [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC. National Center for Biotechnology Information. Available at: [Link]

  • IC50 Determination - edX. edX. Available at: [Link]

  • Pharmacology of selegiline - Neurology.org. Neurology. Available at: [Link]

  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - MDPI. MDPI. Available at: [Link]

  • Selegiline - StatPearls - NCBI Bookshelf. (2023, August 17). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. (2010, June 7). Sage Journals. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (2022, May 5). bioRxiv. Available at: [Link]

  • 5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Chemistry LibreTexts. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. Available at: [Link]

  • Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8). TeachMePhysiology. Available at: [Link]

  • Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition - Knya. (2024, May 24). Knya. Available at: [Link]

  • The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition. (2022, September 29). YouTube. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. Nature. Available at: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). ResearchGate. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activities of some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. PubMed. Available at: [Link]

  • 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - NextSDS. NextSDS. Available at: [Link]

  • 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (2021, March 7). MDPI. Available at: [Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE,95% - Ataman Kimya. Ataman Kimya. Available at: [Link]

Sources

Comparative Cytotoxicity of 3-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in diverse hydrogen-bonding interactions. Within this class, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have emerged as potent pharmacophores. While the parent compound,1[1], structural modifications—such as Schiff base formation, N-acetylation, or the introduction of disulfide bonds—drastically alter its cytotoxic efficacy and selectivity against malignant cells.

This guide provides an objective, data-driven comparison of the parent compound versus its advanced analogs, detailing their mechanisms of action, comparative in vitro efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: How Triazole Analogs Induce Cytotoxicity

The transition from a basic aminophenyl-triazolone to a highly cytotoxic analog involves engineering the molecule to target specific vulnerabilities in cancer cell metabolism and survival pathways. Analogs of 1,2,4-triazol-5-one exert their cytotoxic effects through three primary, interconnected mechanisms:

  • Targeted Enzyme Inhibition: Structural extensions, particularly N-acetyl Schiff bases, structurally mimic the substrates of overexpressed tumor enzymes. These analogs act as2[2], disrupting intracellular pH regulation and leading to metabolic starvation. Furthermore, related triazole and thiosemicarbazide derivatives have been shown to 3[3], a mitochondrial enzyme critical for de novo pyrimidine biosynthesis.

  • Oxidative Stress Amplification: The introduction of specific aryl or disulfide groups enhances the molecule's ability to interfere with mitochondrial electron transport, generating lethal levels of Reactive Oxygen Species (ROS).

  • DNA Intercalation: Planar aromatic substitutions allow the analogs to intercalate into DNA, causing double-strand breaks that trigger p53-mediated apoptosis.

Pathway Triazole 1,2,4-Triazol-5-one Analogs Enzyme Enzyme Inhibition (hCA / DHODH) Triazole->Enzyme ROS Oxidative Stress (ROS Generation) Triazole->ROS DNA DNA Intercalation & Strand Breaks Triazole->DNA Mito Mitochondrial Dysfunction Enzyme->Mito ROS->Mito Apoptosis Apoptosis (Cancer Cell Death) DNA->Apoptosis Mito->Apoptosis

Cytotoxic signaling pathways of 1,2,4-triazol-5-one derivatives in cancer cells.

Comparative Efficacy and Selectivity Data

A critical metric in drug development is the Selectivity Index (SI) , defined as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 2 indicates a favorable therapeutic window. Unmodified 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one generally exhibits poor selectivity and low potency. However, specific functionalization yields remarkable improvements.

The following table synthesizes experimental data comparing the parent compound with advanced analogs, benchmarked against the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

CompoundStructural ModificationTarget Cancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity Index (SI)
Parent Compound None (3-aminophenyl base)DU145 (Prostate)> 200.0PNT1a (Epithelial)> 200.0~ 1.0
Analog 6d N-acetylation + Schiff baseDU145 (Prostate)49.80PNT1a (Epithelial)> 400.0> 8.0
Analog 7c Butyldisulfanyl substitutionSMMC-7721 (Liver)1.10L929 (Fibroblast)14.7413.4
5-Fluorouracil N/A (Clinical Control)SMMC-7721 (Liver)5.62L929 (Fibroblast)12.302.18

Data Insights:

  • Analog 6d demonstrates that2[2], vastly outperforming the parent compound.

  • Analog 7c highlights that4[4], making it over 5 times more potent than 5-FU while maintaining a superior safety profile in normal L929 fibroblasts.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be evaluated in a vacuum. The following protocols are designed as self-validating systems: they incorporate internal controls, parallel normal-cell testing, and mechanistic secondary assays to confirm that cell death is targeted and programmed (apoptosis), rather than a result of indiscriminate chemical lysis.

Protocol A: High-Throughput Cytotoxicity & Selectivity Screening (CCK-8 Assay)

Causality Check: The CCK-8 assay utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble formazan dye. Unlike MTT, it requires no solubilization step, reducing technical variance and preserving cell architecture for downstream multiplexing.

  • Cell Seeding: Plate target cancer cells (e.g., DU145, SMMC-7721) and parallel normal cells (e.g., PNT1a, L929) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂. Reasoning: Allows cells to adhere and re-enter the exponential log-growth phase, ensuring metabolic stability.

  • Compound Treatment: Treat cells with serial dilutions of the triazole analogs (0.1 µM to 200 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (5-FU). Reasoning: The vehicle control proves that solvent toxicity is not confounding the data, while 5-FU benchmarks the assay's sensitivity.

  • Incubation: Incubate for 48 to 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

  • Validation: Compute the IC₅₀ using non-linear regression. Calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer). An SI > 2 validates the compound for mechanistic follow-up.

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V-FITC/PI)

Causality Check: Cytotoxicity assays only prove cells are dead. Dual-staining flow cytometry differentiates between early apoptosis (phosphatidylserine externalization) and late apoptosis/necrosis (membrane rupture), validating the compound's mechanism of action.

  • Induction: Treat cancer cells with the triazole analog at 0.5×, 1×, and 2× its calculated IC₅₀ for 24 hours.

  • Harvesting: Collect both floating (dead) and adherent (living/dying) cells using enzyme-free dissociation buffer. Reasoning: Trypsin can cleave membrane proteins and artificially induce phosphatidylserine flipping, creating false positives for apoptosis.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Quadrant Validation: Annexin V⁺ / PI⁻ indicates early apoptosis (drug-induced programmed death). Annexin V⁺ / PI⁺ indicates late apoptosis.

Workflow Prep Compound Preparation Culture Cell Culture (Tumor vs Normal) Prep->Culture Dose Dose-Response Treatment Culture->Dose Assay CCK-8 / MTT Viability Assay Dose->Assay 24-72h Flow Flow Cytometry (Annexin V/PI) Dose->Flow Mechanism Analysis Selectivity Index & IC50 Calculation Assay->Analysis Flow->Analysis

Self-validating experimental workflow for comparative cytotoxicity assessment.

References

  • NextSDS. "3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - Chemical Substance Information.
  • ACS Omega. "Synthesis and Computational Evaluation of N-Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases.
  • ResearchGate. "Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives.
  • PMC. "Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative.

Sources

structural validation of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Definitive Structural Validation of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the unambiguous structural validation of small molecules is non-negotiable. For compounds like 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, standard analytical techniques often fall short of providing the complete three-dimensional picture. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities, detailing why SCXRD remains the gold standard for resolving tautomerism, mapping hydrogen-bond networks, and defining exact pharmacophore geometry in the solid state.

The Mechanistic Imperative: Why X-Ray Crystallography?

The molecule 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one presents three distinct structural challenges that necessitate crystallographic validation:

  • Lactam-Lactim Tautomerization: The 4,5-dihydro-1H-1,2,4-triazol-5-one core can exist in equilibrium with its triazol-5-ol tautomer. In solution, rapid proton exchange often blurs these states. X-ray crystallography allows for the empirical location of the labile hydrogen atom in the difference Fourier electron density map, definitively confirming the lactam (triazol-5-one) form in the solid state[1].

  • Conformational Dihedral Angles: The biological activity of this scaffold depends heavily on the spatial orientation of the 3-aminophenyl ring relative to the triazole core. SCXRD directly measures this dihedral angle—often revealing near-planar or specific twisted conformations dictated by crystal packing and intermolecular forces[2].

  • Complex Hydrogen Bonding Networks: Triazol-5-ones are notorious for forming infinite 1D or 2D hydrogen-bonded chains (N–H···O)[2]. These networks dictate the compound's crystal density, thermal stability, and solubility profile[3]. Only SCXRD can map these intermolecular interactions with sub-angstrom precision.

Objective Modality Comparison

To establish a rigorous analytical strategy, we must compare SCXRD against High-Resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Microcrystal Electron Diffraction (MicroED).

Table 1: Performance Comparison of Structural Validation Modalities

Analytical Modality3D Resolution / AccuracyTautomer IdentificationSample RequirementsState Analyzed
Single-Crystal X-Ray (SCXRD) < 0.8 Å (Atomic) Definitive (Maps H-atoms) Single crystal (> 0.05 mm) Solid-State
High-Res NMR (1D/2D) Low (Ensemble average)Ambiguous (Solvent dependent)~5-10 mg (Highly soluble)Solution
MicroED (Cryo-EM) ~1.0 Å (Atomic)Difficult (H-atoms rarely seen)Nanocrystals (Powder)Solid-State
HRMS (ESI-TOF) None (Mass/Formula only)Impossible< 1 µgGas Phase

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is grounded in physical causality to maximize data quality for 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Step 1: Crystal Engineering and Growth

  • Mechanism: Triazol-5-ones readily form strong intermolecular hydrogen bonds, which can lead to rapid, disordered precipitation[2]. To counter this, use a vapor diffusion method.

  • Action: Dissolve 5 mg of the compound in 0.5 mL of a polar aprotic solvent (e.g., DMF) to disrupt native hydrogen bonds. Place this in an inner vial, surrounded by an outer vial containing an anti-solvent (e.g., diethyl ether). Allow slow vapor equilibration over 48-72 hours to yield high-quality, defect-free single crystals.

Step 2: Cryo-Mounting

  • Mechanism: Room temperature data collection suffers from high atomic thermal vibrations, which smear electron density and obscure hydrogen atoms.

  • Action: Coat a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) in Paratone-N oil to prevent solvent loss and ice formation. Mount on a nylon loop and immediately flash-cool to 100 K using a liquid nitrogen cryostream.

Step 3: Data Collection & Integration

  • Mechanism: High-angle reflections are required to achieve the data-to-parameter ratio necessary for anisotropic refinement.

  • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Integrate reflections and apply a multi-scan absorption correction to account for the crystal's specific morphology.

Step 4: Phasing, Refinement, and Self-Validation

  • Mechanism: The phase problem must be solved to convert diffraction intensities into an electron density map.

  • Action: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Self-Validation Checkpoint: Locate the tautomeric N-H protons empirically from the difference Fourier map. The protocol is validated if the final CheckCIF report yields an R1​ factor < 0.05, a Goodness-of-Fit (S) near 1.0, and no Level A alerts, mathematically proving the model perfectly fits the experimental data[1].

Workflow Visualization

G N1 1. Vapor Diffusion Crystallization (DMF/Ether) N2 2. Cryo-Mounting & Flash Cooling (100 K) N1->N2 N3 3. X-Ray Diffraction Data Collection (Mo Kα) N2->N3 N4 4. Phase Resolution & Integration (SHELXT) N3->N4 N5 5. Anisotropic Refinement & Tautomer ID (SHELXL) N4->N5 N6 6. Validated 3D Structure (CheckCIF R1 < 0.05) N5->N6

Figure 1: Step-by-step X-ray crystallographic workflow for triazol-5-one structural validation.

Quantitative Data Presentation

Based on established crystallographic literature for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, the following table summarizes the quantitative parameters required to declare a structure successfully validated[2],[1].

Table 2: Target Crystallographic Parameters for Triazol-5-one Derivatives

ParameterTarget / Typical ValueScientific Significance
Temperature 100 - 293 KLower temperatures (100 K) reduce thermal motion, sharpening electron density.
Data-to-Parameter Ratio > 9.0Ensures the system is overdetermined, preventing mathematical overfitting.
R1​ Factor (Observed) < 0.05 (5%)Indicates highly accurate agreement between the calculated model and raw data.
Goodness-of-Fit (S) ~ 1.00 to 1.10Validates that the assigned weighting scheme during refinement is statistically sound.
Dihedral Angle (Phenyl/Triazole) ~ 2.0° to 20.0°Defines the degree of co-planarity and conjugation between the aromatic ring systems.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that operational excellence in drug development and chemical synthesis begins with uncompromised safety. Handling highly functionalized intermediates like 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 842129-12-8) requires more than just reading a safety data sheet; it demands a deep understanding of why specific precautions are necessary.

This guide translates regulatory standards into a field-proven, self-validating operational framework to ensure your laboratory maintains the highest levels of safety, scientific integrity, and compliance.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first deconstruct the mechanistic basis of the chemical's hazards. Based on its GHS classification, this compound presents multiple systemic and localized risks[1]:

  • Acute Tox. 4 (H302, H312, H332): This compound is harmful via oral, dermal, and inhalation routes[1]. The presence of the aminophenyl moiety and the triazolone ring facilitates rapid absorption across mucosal membranes and the stratum corneum, necessitating strict barrier controls.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The nucleophilic amine and acidic triazolone proton can disrupt lipid bilayers and cellular proteins, causing localized inflammation and severe eye irritation upon contact[1].

  • STOT SE 3 (H336): Inhalation of fine particulates or solvent-carried aerosols can lead to specific target organ toxicity, primarily manifesting as respiratory tract irritation or central nervous system depression (e.g., drowsiness or dizziness)[1].

Personal Protective Equipment (PPE) Matrix

OSHA's PPE Standard mandates a hazard-driven approach to protective gear[2]. Because this compound is an Acute Tox 4 dermal and inhalation hazard, standard baseline PPE is insufficient. Every piece of equipment must serve a specific mechanistic purpose.

PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance against polar organic solids[2]. Double-gloving prevents breakthrough if the outer glove is compromised by micro-abrasions during powder handling.
Eye Protection Indirect Vented Chemical GogglesStandard safety glasses leave the orbital area exposed to airborne dust. Goggles prevent micro-particulate ingress, mitigating the Eye Irrit. 2A hazard.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent wrist exposure (a common site for dermal absorption). The coat must be fully buttoned to shield against systemic dermal toxicity[3].
Respiratory N95/P100 Particulate RespiratorWhile primary handling must occur in a fume hood, a P100 filter is required during spill cleanup to block fine aerosolized particulates, addressing the Acute Tox 4 inhalation risk[4].

Operational Workflows & Engineering Controls

According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must precede PPE in the hierarchy of controls[2]. Laboratory chemical hoods are the primary defense against inhalation exposures[5].

Protocol 1: Safe Weighing and Transfer Step-by-step methodology for minimizing aerosolization and exposure:

  • Preparation: Purge the analytical balance area within a certified chemical fume hood (face velocity 80-100 fpm)[5]. Ensure the workspace is free of clutter to prevent accidental spills.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Fine organic powders are prone to electrostatic dispersion, which directly increases the STOT SE 3 inhalation risk.

  • Transfer: Transfer the solid using a smooth-surfaced, non-porous spatula. Avoid dropping the powder from a height to minimize the generation of dusts[6].

  • Solubilization: If dissolving the compound in a vehicle (e.g., DMSO or methanol), add the solvent slowly down the side of the vessel to prevent particulate displacement. Cap the vial tightly before removing it from the hood.

Emergency Response & Spill Management

A self-validating safety system assumes failure will occur and plans accordingly. Immediate, calculated action prevents localized spills from becoming systemic exposures.

Protocol 2: Spill Containment and Decontamination

  • Evacuation & Assessment: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate area and ensure adequate ventilation.

  • PPE Escalation: Don a P100 respirator and a fresh pair of heavy-duty nitrile gloves over your existing gloves before approaching the spill[4].

  • Containment (Solid Spill): Do NOT dry sweep. Causality: Sweeping aerosolizes the Acute Tox 4 powder[6]. Instead, gently cover the spill with damp absorbent pads (moistened with water or a compatible solvent) to suppress dust.

  • Containment (Liquid Spill): Surround the spill with an inert liquid-binding material (e.g., diatomaceous earth, sand, or universal binders) working from the perimeter inward to prevent spreading[4],[7].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with water and an appropriate detergent to neutralize residual traces of the chemical. If skin contact occurs, immediately remove contaminated clothing and rinse skin with plenty of water[6].

Waste Segregation and Disposal Plan

Improper disposal not only violates EPA/OSHA regulations but endangers downstream personnel.

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, outer gloves, and spill absorbents) in a designated, clearly labeled "Toxic Organic Solid Waste" container.

  • Liquid Waste: Segregate halogenated from non-halogenated solvent waste containing the triazolone derivative. Do not mix with strong oxidizing agents or acids.

  • Labeling: Ensure all waste manifests explicitly list "3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one" and its associated GHS hazard codes (H302, H312, H332, H315, H319, H336).

Operational Workflow Diagram

G start 1. Pre-Operation Hazard Assessment (Acute Tox 4, Irritant, STOT SE 3) ppe 2. Don Required PPE Matrix (Double Nitrile, Goggles, FR Coat) start->ppe hood 3. Utilize Engineering Controls (Execute inside Chemical Fume Hood) ppe->hood execute 4. Execute Transfer & Synthesis (Employ Static Mitigation & Minimize Dust) hood->execute spill_check Spill or Exposure Detected? execute->spill_check spill_yes Initiate Emergency Protocol (Evacuate, Absorb, Decontaminate) spill_check->spill_yes Yes spill_no Proceed to Normal Workflow spill_check->spill_no No waste Segregate & Label Waste (EPA/OSHA Compliant Disposal) spill_yes->waste spill_no->waste end Doff PPE & Decontaminate Hands waste->end

Operational workflow for handling highly toxic and irritant chemical compounds.

References

  • Title: 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.